Hexaphenol

Catalog No.
S1503141
CAS No.
1506-76-9
M.F
C21H18O6
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenol

CAS Number

1506-76-9

Product Name

Hexaphenol

IUPAC Name

tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol

Molecular Formula

C21H18O6

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2

InChI Key

OOBDZXQTZWOBBQ-UHFFFAOYSA-N

SMILES

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O

Canonical SMILES

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O

Synthesis of Hexaphenylbenzene, a Key Precursor

Author: Smolecule Technical Support Team. Date: February 2026

Hexaphenylbenzene is a well-documented compound that serves as a crucial starting material for synthesizing complex polyphenolic structures, including derivatives similar to hexaphenol [1]. The established synthesis involves a Diels-Alder reaction followed by decarbonylation [2].

The table below summarizes two verified synthetic approaches for hexaphenylbenzene:

Compound Synthesized Starting Materials Reaction Conditions Yield Melting Point Citations
Hexaphenylbenzene Tetraphenylcyclopentadienone, Diphenylacetylene Heated in benzophenone solvent (301-303°C), 45 min reflux 84% 454-456°C (sealed capillary) [2]
Tetraphenylcyclopentadienone (required precursor) Benzil, Dibenzyl ketone Triethylene glycol, 100°C, with benzyltrimethylammonium hydroxide catalyst 93% 219-220°C [2]

Experimental Protocol for Hexaphenylbenzene

The following detailed methodology is adapted from Organic Syntheses [2]:

  • Reaction Setup: In a 100 mL round-bottom flask, 40 g of benzophenone is melted. To this, 8.0 g (0.021 mol) of tetraphenylcyclopentadienone and 8.0 g (0.043 mol) of diphenylacetylene are added.
  • Reflux: An air condenser is attached, and the mixture is heated to reflux briskly (liquid temperature 301–303°C) for about 45 minutes. The initial purple color will fade to a reddish-brown as carbon monoxide is evolved.
  • Work-up and Crystallization: After cooling slightly, 8 mL of diphenyl ether is added to prevent the mixture from solidifying. The solution is reheated to dissolve crystals and then allowed to stand for crystallization at room temperature.
  • Isolation: The product is collected by filtration and washed with benzene to remove the brown solvent, yielding colorless plates. Recrystallization can be performed using diphenyl ether (7 mL per gram of product).

From Precursor to Polyphenolic Systems

Hexaphenylbenzene can be further functionalized to create complex polyphenolic backbones. One study illustrates this by synthesizing hexakis{4-[(4'-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene, a novel polyphenolic compound, from a hexaphenylbenzene precursor [1].

The general workflow involves two key steps after obtaining hexaphenylbenzene:

  • Iodination: The hexaphenylbenzene core is first iodinated using iodine and [bis(trifluoroacetoxy)iodo]benzene in dichloromethane [1].
  • Sonogashira Cross-Coupling: The iodinated intermediate is then coupled with 4'-ethynyl-[1,1'-biphenyl]-4-ol using a PdCl₂(PPh₃)₂/CuI catalyst system in a mixture of tetrahydrofuran and aqueous ammonia at 65°C for several days [1].

The diagram below outlines this two-step conversion process.

G HPB Hexaphenylbenzene (Precursor) Step1 Step 1: Iodination Reagents: I₂, [Bis(trifluoroacetoxy)iodo]benzene Solvent: CH₂Cl₂ HPB->Step1 Input Iodinated Iodinated Intermediate Step2 Step 2: Sonogashira Coupling Reagents: PdCl₂(PPh₃)₂, CuI, Amine Solvent: THF/H₂O Iodinated->Step2 Input Polyphenol Hexakis{4-[(4'-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene (Polyphenolic Product) Step1->Iodinated Output Step2->Polyphenol Output

> Simplified workflow for converting a hexaphenylbenzene precursor into a complex polyphenolic molecule.

Key Considerations for Researchers

Based on the search results, here are some critical points for your research and development work:

  • Handling and Safety: The synthesis of hexaphenylbenzene involves high temperatures (over 300°C) and produces carbon monoxide gas. Appropriate safety measures, including the use of proper ventilation or a fume hood, are essential [2] [3].
  • Characterization Data: When synthesizing these compounds, consistent spectroscopic data is crucial for verification. For the final polyphenolic compound, expect characteristic data such as [1]:
    • ¹H NMR (DMSO-d₆): δ 9.66 (s, 6H), 7.56 (complex m, 36H), 7.01-6.84 (multiple d, 24H).
    • MALDI-MS: [M + H]⁺ calculated for C₁₂₆H₇₈O₆: 1687.6.
  • Alternative Routes: Be aware that "this compound" (CAS 1506-76-9) may also refer to a specific compound known as cyclotricatechylene (C₂₁H₁₈O₆) [4], which has a different structure and synthesis pathway from the one described above.

References

Fundamental Properties and Synthesis of HPB

Author: Smolecule Technical Support Team. Date: February 2026

Hexaphenylbenzene is a star-shaped molecule with a central benzene ring and six peripheral phenyl rings. Due to steric hindrance, these rings are twisted out of the plane of the central core, giving HPB a characteristic propeller-like, three-dimensional structure [1]. This structure leads to weak intermolecular interactions, high solubility, and a wide energy gap between molecular orbitals [1].

HPB is primarily synthesized through two classic methods [1]:

Synthesis Method Description Key Features
Diels-Alder Cycloaddition [1] Reaction of tetraphenylcyclopentadienone with diphenylacetylene, followed by decarbonylation. Facile access to unsymmetrical HAB derivatives; historically the first synthetic route [1].
Transition Metal-Catalyzed Cyclotrimerization [1] [2+2+2] cyclotrimerization of suitably substituted diarylacetylenes. Fewer synthetic steps; high yields; ideal for producing highly symmetric star-shaped molecules [1].

Key Applications and Derived Materials

The value of HPB lies in its role as a versatile molecular building block. Its applications are centered on material sciences rather than pharmacology.

Application Area Role of HPB / Derived Material Key Findings / Properties
Organic Electronics [1] Core building block for hole-transporting materials, light-emitting materials, and dendrimers. High HOMO level (electron-rich); wider energy gap; low susceptibility to self-aggregation due to 3D structure [1].
Precursor to Nanographenes [2] [1] HPB can be flattened through oxidative dehydrogenation to form hexa-peri-hexabenzocoronene (HBC), a large nanographene [1]. HBC is a model graphitic discoteck with strong self-assembly and semiconducting properties [2] [1].
Precursor to Saturated Hydrocarbons [2] HPB can be fully hydrogenated to form 1,2,3,4,5,6-hexacyclohexylcyclohexane (HCC). An unprecedented "oligocyclohexyl" molecule; central cyclohexane ring can exist in chair or twist-boat conformations [2].
Carbon Anode Materials [3] Pyrolysis of HPB at 600°C produces a disordered "soft carbon". The pyrolyzed material can store more lithium than pure graphite, showing potential as an anode in lithium-ion batteries [3].

Experimental Protocol: Hydrogenation of HPB

The following detailed methodology is adapted from a 2020 study on the hydrogenation of HPB to create novel saturated structures [2].

  • Reaction Setup:

    • Sonicate commercially available Pd/C catalyst and HPB in cyclohexane for 1 hour.
    • Transfer the mixture to a high-pressure autoclave.
    • Purge the system with a H₂ flow for 10 minutes, then seal the autoclave.
    • Pressurize with 210 bar of H₂ at room temperature.
  • Reaction Execution:

    • Heat the sealed autoclave to 150°C under stirring. The pressure will increase to approximately 250 bar.
    • Maintain the reaction for 4 days to achieve full hydrogenation. Monitor progress by analyzing aliquots taken after 1 and 2 days.
  • Reaction Monitoring & Analysis:

    • Mass Spectrometry: Use Atmospheric Pressure Chemical Ionization (APCI-MS) for analysis. Matrix-assisted laser desorption/ionization (MALDI) is unsuitable as it may cause dehydrogenation. APCI-MS shows consumption of the starting HPB (m/z 534) and the appearance of a major peak for the fully hydrogenated product HCC (m/z ~574, calculated M = 576 Da) [2].
    • High-Performance Liquid Chromatography (HPLC): Use a reversed-phase column (e.g., Gemini 5 μm C6-Phenyl) with a gradient eluent of tetrahydrofuran and acetonitrile. The fully hydrogenated HCC has the longest retention time (~8 minutes) [2].
  • Work-up and Purification:

    • After 4 days, terminate the reaction.
    • Remove the Pd/C catalyst by filtration.
    • Pass the crude product through a flash column of silica gel to obtain a colorless solid.
    • Note: Conventional purification methods struggle to separate partially and fully hydrogenated products. The study succeeded by slowly diffusing methanol (as an antisolvent) into a chloroform solution of the crude product, yielding two different crystal types (flake-shaped HCB and block-shaped HCC) that were separated mechanically [2].

Chemical Transformation Pathway

The diagram below illustrates the key chemical transformations of HPB discussed in the research.

HPB_Transformations HPB Hexaphenylbenzene (HPB) Hydrogenation Catalytic Hydrogenation HPB->Hydrogenation Pd/C High H₂ Pressure OxDehydrogenation Oxidative Dehydrogenation HPB->OxDehydrogenation e.g., Oxid. Agent Pyrolysis Pyrolysis @ 600°C HPB->Pyrolysis Inert Atmosphere HCC 1,2,3,4,5,6- Hexacyclohexylcyclohexane (HCC) Hydrogenation->HCC Saturated Hydrocarbon HBC Hexa-peri-hexabenzocoronene (HBC) OxDehydrogenation->HBC Planar Nanographene SoftCarbon Disordered Soft Carbon Pyrolysis->SoftCarbon Anode Material

Guidance for Further Research

The search results for "HPB" also returned articles on Hepatitis B virus and Hydrophobic surfaces. To find information specifically on hexaphenylbenzene, I suggest you:

  • Use precise search terms in scientific databases: Enclose "hexaphenylbenzene" in quotes and avoid the acronym "HPB" which has multiple meanings.
  • Focus on materials science journals: Key research is often published in journals dedicated to organic chemistry, materials science, and nanotechnology.

References

Available Experimental Data and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

One search result details the synthesis and melting point of hexaphenylbenzene, a compound with multiple phenyl rings similar to hexaphenol [1]. The relevant experimental detail is its melting point.

Compound Melting Point Measurement Method
Hexaphenylbenzene 454 - 456°C Sealed capillary in a Mel-Temp apparatus [1].

The documented protocol for this measurement is as follows [1]:

  • Apparatus: A Mel-Temp apparatus with a 90–510°C thermometer.
  • Sample Preparation: The sample is placed in an evacuated capillary tube, which is then sealed close to the sample to prevent sublimation during heating.
  • Procedure: Repeated determinations are made with the same sample. The reported melting point (456°C) is the average of the melting observations, and the solidification point (454°C) is also averaged.

Beyond Melting Point: Suggested Thermal Analyses

For a comprehensive profile of this compound's thermal properties, the following analytical techniques are standard in materials science, though specific data from the literature is lacking. You would typically need to perform these experiments yourself.

  • Thermogravimetric Analysis (TGA): This method measures a sample's mass change as a function of temperature under a controlled atmosphere. It is used to determine decomposition temperature and thermal stability.
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample compared to a reference. It can identify thermal transitions such as the glass transition temperature (Tg), melting point, crystallization temperature, and heat capacity.

The diagram below outlines a general experimental workflow for the thermal characterization of a material like this compound, based on these standard techniques.

ThermalAnalysisWorkflow start Sample Preparation (this compound) tga Thermogravimetric Analysis (TGA) start->tga Split Sample dsc Differential Scanning Calorimetry (DSC) start->dsc Split Sample data_tga Data: Decomposition Onset Temperature tga->data_tga data_dsc Data: Melting Point, Glass Transition dsc->data_dsc report Thermal Properties Profile data_tga->report data_dsc->report

Workflow for thermal characterization of a material.

How to Proceed with Your Research

Given the lack of direct data, here are practical steps you can take to find the information you need:

  • Broaden Your Search: The properties of "this compound" may be reported under alternative names or in studies on similar compounds, such as hexaphenylbenzene or triphenol derivatives.
  • Consult Specialized Databases: Search in-depth chemical and material science databases like SciFinder, Reaxys, or ICSD (Inorganic Crystal Structure Database), which may contain proprietary or more detailed data.
  • Perform Experimental Analysis: If your research requires definitive data, the most reliable approach is to obtain a this compound sample and conduct your own TGA and DSC analyses.

References

Chemical Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and key physicochemical properties for Hexaphenol (CAS Number 1506-76-9).

Property Category Details and Value
CAS Number 1506-76-9 [1] [2]

| Chemical Names | • this compound • 10,15-dihydro-5H-tribenzo[a,d,g]cyclononene-2,3,7,8,12,13-hexol [1] • Cyclotricatechylene [2] | | Molecular Formula | C21H18O6 [1] [2] | | Molecular Weight | 366.36 g/mol [2] | | Physical Form | Grey fluffy powder [2] | | Melting Point | 287 - 289 °C [2] | | Boiling Point | 717.1 °C at 760 mmHg [2] | | Flash Point | 337.3 °C [2] | | Density | 1.528 g/cm³ [2] |

Handling and Safety Overview

The Safety Data Sheet (SDS) for this compound indicates that its hazards are not fully classified, but recommends standard safety precautions for laboratory chemicals [2].

  • Personal Protective Equipment (PPE): Handling requires chemical impermeable gloves, tightly fitting safety goggles, and fire/flame resistant impervious clothing [2].
  • Engineering Controls: Ensure adequate ventilation and handle in accordance with good industrial hygiene practices [2].
  • First Aid: Standard procedures include moving to fresh air if inhaled, washing with soap and plenty of water after skin contact, and rinsing eyes with pure water for at least 15 minutes. Seek medical attention in all cases [2].
  • Stability and Storage: The chemical is considered stable under recommended storage conditions. It should be kept in a tightly closed container in a dry, cool, and well-ventilated place [2].

Synthetic Pathway Conceptual Workflow

One cited synthesis involves a six-fold demethylation of a precursor molecule, hexakis(p-methoxyphenyloxy)benzene, using BBr₃ (boron tribromide) [3]. The diagram below outlines this general conversion process.

G Precursor Hexakis(p-methoxyphenyloxy)benzene Reaction Six-fold Demethylation Reaction Precursor->Reaction Reagent BBr₃ (Demethylating Agent) Reagent->Reaction Product This compound (Hexahydroxy Product) Reaction->Product

Knowledge Gaps and Research Directions

Available information is insufficient for a complete technical guide. Key gaps and suggested research directions include:

  • Detailed Synthetic Protocols: Search for full experimental procedures for the demethylation step and precursor synthesis in specialized chemistry journals or patents.
  • Analytical Characterization Data: Search specifically for NMR, IR, and Mass Spectrometry data for both the final this compound product and its synthetic intermediates.
  • Solubility and Stability: Determine solubility in common laboratory solvents and stability under various pH and temperature conditions through experimental physical chemistry resources.
  • Biological Activity: As no signaling pathways are described, investigate potential pharmaceutical or biological applications through medicinal chemistry and pharmacology literature.

References

Clarifying the Subject: Two Distinct "Hexaphenols"

Author: Smolecule Technical Support Team. Date: February 2026

The name "Hexaphenol" is used for two different chemicals, which impacts the information relevant to your research.

Chemical Name Common Name(s) Formula Key Characteristics & Relevance
Benzenehexol [1] Hexahydroxybenzene, this compound C₆H₆O₆ A six-fold phenol of benzene; soluble in hot water; a starting material for discotic liquid crystals [1].
Hexaphenylbenzene [2] Benzene, hexaphenyl- C₄₂H₃₀ A polyaromatic compound formed by a Diels-Alder reaction; very high melting point (454–456°C); very insoluble in common solvents, requiring high-boiling solvents like diphenyl ether for recrystallization [2] [3].

For pharmaceutical development, Benzenehexol is more likely the subject of interest due to its phenolic structure. Unfortunately, the search results do not provide detailed quantitative data on its solubility in various solvents or its pharmaceutical stability.

Experimental Insights & General Principles

While specific data for Benzenehexol is limited, the following information and general principles from pharmaceutical science can guide your experimental planning.

  • Synthesis & Basic Property of Benzenehexol: It can be prepared from inositol and is reported to be a crystalline solid soluble in hot water, with a melting point above 310 °C [1]. This aligns with the typical need for pre-formulation solubility screening.
  • Key Consideration: Amorphous Solid Dispersions: For poorly water-soluble drugs, forming an amorphous solid dispersion (ASD) with a polymer is a common strategy to enhance solubility and bioavailability [4]. The core of this approach relies on achieving drug-polymer solubility and miscibility to create a stable single-phase system [4].
  • Critical Experimental Protocols:
    • Determining Drug-Polymer Solubility/Miscibility: This is vital for predicting the physical stability of an ASD. The search results highlight that there is no single well-established method, but common techniques include determining the glass transition temperature (Tg) of mixtures, using melting point depression (for crystalline drugs), and employing solid-state NMR spectroscopy [4].
    • Solubility Measurement: Standard protocols involve shaking flask methods where excess solid is equilibrated in a solvent at a constant temperature, followed by filtration and analytical quantification (e.g., HPLC, UV-Vis) of the dissolved solute.

The following diagram outlines a general experimental workflow for developing a stable amorphous formulation, based on these principles.

G Workflow for Amorphous Formulation Development Start Start: Poorly Soluble Crystalline Drug P1 Initial Characterization: Melting Point, Solubility Thermal Analysis Start->P1 P2 Select Polymer Carriers (e.g., PVP, PEG) P1->P2 P3 Prepare Amorphous Solid Dispersions (e.g., Hot-Melt Extrusion, Spray Drying) P2->P3 P4 Characterize Miscibility & Physical Stability P3->P4 P5 Stable Single-Phase System Achieved? P4->P5 P6 Proceed to In-Vitro/In-Vivo Testing P5->P6 Yes P7 Reformulate: Adjust Drug Loading or Change Polymer P5->P7 No (Phase Separation) P7->P2

Decision workflow for amorphous formulation development.

A Path Forward for Your Research

Given the data gap, I suggest these steps to find the specific information you need:

  • Refine Your Search: Use the specific IUPAC name "Benzenehexol" or "hexahydroxybenzene" in scientific databases like SciFinder, Reaxys, or PubMed.
  • Investigate Analogues: Study the solubility and stability of structurally related polyphenolic compounds (e.g., pentahydroxybenzene, tetrahydroxy-p-benzoquinone) for predictive insights.
  • Conduct Experimental Screening: Perform foundational experiments to measure the solubility of Benzenehexol in pharmaceutically relevant solvents (e.g., water, ethanol, PEG) and its pH-solubility profile.
  • Focus on Stability: Since amorphous systems are meta-stable [4], prioritize testing the physical stability of any amorphous forms you generate under various temperature and humidity conditions.

References

Hexaphenol mesoporous carbon synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Alternative Synthesis Strategies

Since a direct method was not available, here are the primary synthesis approaches for ordered mesoporous carbons documented in the literature, which could provide a starting point for developing a hexaphenol-based protocol.

Method Core Principle Key Characteristics Potential Relevance to this compound
Hard Templating (Nanocasting) Infiltration of a carbon precursor into a rigid template (e.g., mesoporous silica), followed by carbonization and template removal [1]. High structural order and precise pore size control; involves multiple, complex steps [2] [1]. A well-established but fussy and costly route; this compound would act as the carbon precursor.
Soft Templating Co-assembly of a carbon precursor (e.g., resol) with a block copolymer surfactant, followed by thermopolymerization and carbonization [2] [1]. Simpler, more scalable one-pot synthesis; structural order can be lower than hard-templating [2]. The most likely path; requires identifying a suitable block copolymer template that can co-assemble with this compound.
Template-Free Self-Assembly Formation of pores through the self-assembly of precursor molecules without an external template [2]. Low cost and environmentally friendly; less control over pore uniformity [2]. An exploratory route; depends on this compound's inherent ability to form a mesostructure during polymerization.

Based on the literature, the soft-templating method appears to be the most promising and adaptable pathway for using a novel precursor like this compound [2].

Suggested Characterization Techniques

To confirm the successful synthesis of mesoporous carbon from this compound, you would need to employ a suite of characterization techniques, as summarized below.

Technique Information Obtained
Low-Pressure N2 Sorption Specific surface area, pore volume, pore size distribution (PSD) [3].
Small-Angle X-ray Scattering (SAXS) Long-range ordering and symmetry of the mesoporous structure [4].
Raman Spectroscopy Degree of graphitization and defects via ID/IG ratio [5].
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states (e.g., oxygen functional groups) [5].
Transmission Electron Microscopy (TEM) Direct visualization of the pore arrangement and morphology.
Solid-State NMR (ssNMR) Chemical environment of 13C atoms in the carbon framework [5].

Experimental Workflow for Method Development

Due to the lack of a specific protocol, the following workflow outlines a logical, experiment-based path to develop a synthesis method for this compound-based mesoporous carbon, focusing on the soft-templating approach.

cluster_phase1 Phase 1: Precursor & Template Screening cluster_phase2 Phase 2: Synthesis Optimization cluster_phase3 Phase 3: Material Characterization P1 Solubility Tests P2 Identify Co-assembly Conditions P1->P2 P3 Thermal Stability Analysis (TGA) P2->P3 P4 Optimize Thermal Curing P2->P4 Stable Mesophase P3->P4 P5 Carbonization under Inert Gas P3->P5 Carbonization Profile P4->P5 P6 N₂ Sorption Analysis P5->P6 P6->P2 Feedback P6->P4 Feedback P7 Electron Microscopy (TEM/SEM) P6->P7 P8 Structural & Chemical Analysis P7->P8 End End: Mesoporous Carbon Material P8->End Start Start: this compound Precursor Start->P1

The diagram above outlines a multi-phase development workflow. Key considerations for each phase include:

  • Phase 1: Precursor & Template Screening: The first step is to ensure this compound is soluble in a suitable solvent (e.g., ethanol, THF). You must then find a compatible amphiphilic block copolymer (e.g., Pluronic F127 or P123) that can co-assemble with this compound through solvent evaporation. The goal is to form a stable composite material where the polymer template directs the mesostructure [2] [1].
  • Phase 2: Synthesis Optimization: The polymer-hexaphenol composite must undergo a low-temperature thermal treatment (curing) to crosslink the phenolic network and lock in the structure. This is followed by high-temperature carbonization (typically 600-900 °C) under an inert atmosphere (N₂ or Ar) to convert the organic matrix to carbon and remove the template [2].
  • Phase 3: Material Characterization: The synthesized material must be thoroughly characterized using the techniques listed in the table above to confirm mesoporosity, analyze structure, and evaluate surface chemistry. The results from this phase create a feedback loop to refine the synthesis parameters in the previous phases.

Where to Find More Specific Information

To proceed with your research, I suggest the following:

  • Conduct a Precursor-Specific Literature Search: Use scientific databases (Scifinder, Reaxys, Web of Science) to search for "This compound formaldehyde resin" or "polybenzoxazine" synthesis. The chemistry of polymerizing this compound is a critical first step.
  • Consult General Synthesis Protocols: While not specific to this compound, detailed protocols for the soft-templating method using phenols like resorcinol or phloroglucinol can be excellent guides. The synthesis of FDU-16 and FDU-15 mesoporous carbons is a classic example [1].
  • Reach Out to Experts: Consider contacting research groups that specialize in phenolic resins or mesoporous carbon materials. They may have unpublished data or insights into working with multi-functional phenols.

References

Synthesis and Applications of Hexaphenol-Derived Mesoporous Carbons

Author: Smolecule Technical Support Team. Date: February 2026

Hexaphenol is recognized as a carbon precursor for creating ordered mesoporous carbon materials using the soft-templating method [1] [2] [3]. The general synthesis strategy involves the self-assembly of this compound with a sacrificial amphiphilic block copolymer surfactant (a soft template), followed by thermal treatment.

The table below summarizes the role of this compound and its context within materials science research based on the gathered literature:

Aspect Description
Primary Role Carbon precursor in the soft-templating synthesis of ordered mesoporous carbons [1] [2].
Typical Template Amphiphilic tri-block copolymer (e.g., Pluronic F127) [1] [2].
Key Advantage Ability to create a bimodal pore structure (micropores and mesopores) [1].
Noted Drawback Considered a toxic and unsustainable substance, driving research into bio-renewable alternatives like lignin [3].
Primary Application in Context Serving as a benchmark or comparative material in research focused on sustainable precursors [3].

These materials are primarily targeted for applications in adsorption, catalysis, and energy storage [4] [3]. One source also explicitly mentions the investigation of mesoporous carbons (including those from precursors like this compound) for oral drug delivery, highlighting their advantages over silica-based materials, such as non-toxicity and greater structural robustness [2].

General Soft-Templating Workflow

While a detailed, step-by-step protocol specific to this compound is not available in the search results, the soft-templating process generally follows the workflow illustrated below. This diagram synthesizes the common steps described across multiple sources [2] [5].

G Start Start Synthesis T1 Prepare Solution: • Dissolve template (e.g., F127) and carbon precursor (e.g., this compound) in solvent Start->T1 T2 Cross-linking & Self-Assembly: • Add cross-linker (e.g., formaldehyde) • Hydrogen bonding forms organic-inorganic composite T1->T2 T3 Aging / Hydrothermal Treatment T2->T3 T4 Polymerization & Template Removal: • Pyrolysis in inert atmosphere (N₂) • Carbonizes matrix, removes surfactant T3->T4 T5 Final Product: Mesoporous Carbon Material T4->T5 Note1 Key factors: precursor/template ratio, temperature, solvent Note1->T1 Note2 Creates final pore structure and surface area Note2->T4

Research Context and Alternative Precursors

Current research is actively moving away from traditional precursors like this compound.

  • Drive for Sustainable Precursors: Multiple studies emphasize replacing toxic, synthetic precursors (like phenol, this compound) with low-cost, renewable, and non-toxic alternatives [4] [3]. Lignin, a abundant biopolymer, is a major focus in this area [4] [2] [3].
  • Molecular Weight Matters: When using lignin, research indicates that lower molecular weight fractions are more effective for producing ordered mesoporous carbons with higher surface areas and pore volumes [3].

References

Comprehensive Application Notes and Protocols for Pluronic F127 Templating in Mesoporous Carbon Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pluronic F127

Pluronic F127 (also known as Poloxamer 407) is a non-ionic, amphiphilic triblock copolymer composed of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) in a PEO({100})-PPO({65})-PEO(_{100}) arrangement. It has an average molecular weight of approximately 12,600 g/mol and is classified as Generally Recognized As Safe (GRAS) by the FDA, making it particularly valuable for pharmaceutical and biomedical applications [1] [2].

Its amphiphilic nature enables it to function as an excellent pore-forming agent and structure-directing agent in materials science. When dissolved in aqueous solutions, Pluronic F127 molecules self-assemble into micelles above a critical micelle concentration (CMC) and critical micelle temperature (CMT). The hydrophobic PPO blocks form the core, while the hydrophilic PEO blocks constitute the corona. These micelles serve as dynamic templates around which carbon precursors can condense, and subsequent carbonization yields an ordered mesoporous structure [2].

Key Properties and Formulation Parameters

The table below summarizes the fundamental properties of Pluronic F127 that are critical for its templating function.

Table 1: Fundamental Properties of Pluronic F127 Relevant to Templating

Property Specification Significance in Templating
Molecular Formula PEO({100})-PPO({65})-PEO(_{100}) Defines amphiphilic character and self-assembly behavior
Average Molecular Weight ~12,600 g/mol [1] Influences micelle size and template dimensions
Critical Micelle Concentration (CMC) 0.039 mg/mL (≈ 3.1 µM) [2] Indicates high micelle stability upon dilution
Hydrophilic-Lipophilic Balance (HLB) 18-23 [1] Determines affinity for hydrophobic vs. hydrophilic phases
Physical Form White powder [1] Ease of handling and dissolution

Detailed Experimental Protocols

Protocol: Synthesis of Lignin-Derived Mesoporous Carbon using Pluronic F127

This protocol is adapted from studies on synthesizing ordered mesoporous carbons from sustainable lignin precursors [3] [4].

Materials
  • Carbon Precursor: Kraft Lignin (MW = 10,000 g/mol)
  • Template: Pluronic F127
  • Cross-linking Agent: Formaldehyde
  • Solvent: Tetrahydrofuran (THF) or Water
  • Catalyst: Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH)
  • Ethanol for washing
Procedure
  • Solution Preparation: Dissolve 1.0 g of Pluronic F127 in 20 mL of THF or deionized water under gentle stirring (200-300 rpm) at 10-15°C until a clear solution is obtained.
  • Precursor Addition: Slowly add 2.0 g of kraft lignin to the stirring solution. For enhanced cross-linking, add 0.5 mL of formaldehyde.
  • Condensation Reaction: Add 1.0 mL of concentrated HCl (for acid-catalyzed condensation) to the mixture. Continue stirring for 24 hours at room temperature.
  • Solvent Evaporation: Pour the mixture into a petri dish and allow the solvent to evaporate at room temperature for 48 hours, followed by further drying in an oven at 80°C for 12 hours.
  • Thermal Polymerization/Carbonization:
    • Stabilization: Place the dried composite in a tube furnace and heat to 250°C at a rate of 1°C/min under an inert atmosphere (N₂ or Ar) and hold for 2 hours.
    • Carbonization: Ramp the temperature to the target carbonization temperature (e.g., 600-900°C) at 5°C/min and maintain for 2 hours to convert the organic matrix into glassy carbon.
  • Template Removal: The Pluronic F127 template is typically removed during the high-temperature carbonization process, burning out and leaving behind a porous carbon framework.
Critical Parameters for Success
  • Solvent Choice: THF is effective for dissolving both F127 and lignin, ensuring homogeneous mixing.
  • Lignin:F127 Ratio: A ratio of 2:1 (w/w) is a common starting point. Adjusting this ratio can control pore volume and surface area.
  • Carbonization Ramp Rate: A slow ramp rate (e.g., 5°C/min) during carbonization is crucial to prevent structural collapse and ensure well-developed porosity.
Protocol: Formulating Pluronic F127 Hydrogels for Drug Delivery

While not a carbon templating protocol, this illustrates the preparation of F127 hydrogels, which is foundational knowledge for working with this polymer [5] [6].

Procedure
  • Cold Method: Weigh the desired amount of Pluronic F127 powder (typically 20-30% w/v).
  • Dispersion: Slowly add the powder to cold deionized water or phosphate-buffered saline (PBS) (4-10°C) under continuous, gentle stirring. The low temperature is essential to ensure proper hydration and dissolution.
  • Hydration: Maintain the solution at 4°C for 12-24 hours until a clear, viscous solution forms. Avoid introducing air bubbles during stirring.
  • Storage: The prepared sol can be stored at 4°C. It will undergo a reversible sol-gel transition upon warming to physiological temperature (37°C).

Characterization of Final Product and Performance Data

The properties of the resulting mesoporous carbon are highly dependent on the synthesis conditions. The table below summarizes key performance metrics from the literature.

Table 2: Characterization Data for Lignin-Derived Mesoporous Carbons

Synthesis Condition BET Surface Area (m²/g) Pore Volume (cm³/g) Primary Pore Size (nm) Application & Performance
Hard Templating with MCF Silica [3] Up to 960 Up to 1.50 Large, 3D interconnected Potential for CO₂ capture
Pre-cross-linked lignin + Surfactant [4] 1148 (after activation) 1.0 Mesoporous Supercapacitor electrode; specific capacitance of 77.1 F/g (pristine) and 102.3 F/g (activated)
KOH Chemical Activation [4] > 1100 Significantly enhanced Increased micro & mesoporosity Enhanced electrochemical performance

Troubleshooting and Best Practices

  • Lack of Porosity: This can result from an incorrect F127-to-precursor ratio or an overly rapid carbonization ramp rate. Optimize the ratio and ensure a controlled thermal schedule.
  • Structural Collapse: Using an adequate amount of cross-linker (e.g., formaldehyde) is essential to strengthen the resin framework before carbonization, preventing pore collapse.
  • Low Product Yield: Lignin has a relatively high carbon yield compared to synthetic precursors. The yield can be further improved by optimizing the cross-linking step.
  • Handling F127 Hydrogels: Always use the cold method for dissolution. The gelation temperature can be modulated by adjusting the polymer concentration (typically 20-30% w/v for a gel at body temperature) [5] [6].

Experimental Workflow and Signaling Pathway

The following diagram illustrates the complete workflow for synthesizing mesoporous carbon using the Pluronic F127 templating method, incorporating both soft and hard templating approaches:

G Start Start: Synthesis Setup Prep1 Dissolve Pluronic F127 in Solvent (e.g., THF/H₂O) Start->Prep1 Prep2 Add Carbon Precursor (e.g., Lignin, Phenolic Resin) Prep1->Prep2 Prep3 Induce Condensation (Acid/Base Catalyst) Prep2->Prep3 Prep4 Evaporate Solvent and Dry Prep3->Prep4 PathA Soft Templating Path Prep4->PathA PathB Hard Templating Path Prep4->PathB CarbonizeA Carbonize under Inert Atmosphere (>600°C) PathA->CarbonizeA ResultA Mesoporous Carbon CarbonizeA->ResultA Prep5 Infiltrate with Hard Template (e.g., Silica) PathB->Prep5 CarbonizeB Carbonize Prep5->CarbonizeB RemoveTemplate Remove Template (HF/NaOH Etching) CarbonizeB->RemoveTemplate ResultB Ordered Mesoporous Carbon (Reverse Replica) RemoveTemplate->ResultB

For biomedical contexts, the diagram below outlines the mechanism by which a Pluronic F127-based drug delivery system functions to promote wound healing, as evidenced in the search results [7] [5] [6]:

G Application Topical Application of Pluronic F127 Hydrogel (Loaded with Active Agent) Release Sustained Release of Agent (e.g., Curcumin, Exosomes, AgNPs) Application->Release CellularEffect Cellular Uptake Release->CellularEffect EffectC Antimicrobial Activity Release->EffectC EffectA Promotes Keratinocyte (HaCaT) Migration and Wound Closure CellularEffect->EffectA EffectB Stimulates Angiogenesis in Endothelial Cells (HUVECs) CellularEffect->EffectB PathwayA Activation of Nrf2/Keap1 Signaling Pathway EffectA->PathwayA Outcome Enhanced Tissue Regeneration and Wound Healing PathwayA->Outcome PathwayB Activation of HIF-1α/VEGF Signaling Pathway EffectB->PathwayB PathwayB->Outcome EffectC->Outcome

Conclusion

Pluronic F127 is a versatile and robust templating agent for fabricating advanced mesoporous carbon materials. Its biocompatibility and well-defined self-assembly behavior make it a prime candidate for applications ranging from energy storage and gas capture to drug delivery systems. The protocols outlined herein provide a reliable foundation for researchers to synthesize and optimize these materials, with the performance data serving as a benchmark for expected outcomes.

References

Introduction to Hexaphenol-Based Systems

Author: Smolecule Technical Support Team. Date: February 2026

Hexaphenol and its derivatives represent a versatile class of compounds with significant potential in advanced drug delivery and molecular recognition. These compounds serve as critical building blocks in the synthesis of sophisticated drug carriers and molecular scaffolds.

  • Role in Nanocarrier Synthesis: this compound is a key precursor in synthesizing hexa-peri-hexabenzocoronene (HBC), a disc-shaped nanographene known for its extended π-conjugation, excellent charge-carrier mobility, and potential in organic electronics and biomedicine [1].
  • Versatility in Drug Delivery: Functionalized HBC derivatives exhibit properties like biocompatibility, structural adaptability, and fluorescence, making them suitable for bioimaging and drug delivery applications [1].

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-Based MIPs for Molecular Adsorption

This protocol outlines the synthesis of Molecularly Imprinted Polymers (MIPs) using gossypol as a template and this compound, detailing three different imprinting methods [2].

  • Materials: Gossypol (template), Dimethylaminoethyl methacrylate (DMAEMA, functional monomer), Ethylene glycol dimethacrylate (EGDMA, cross-linker), 2,2'-Azobis(isobutyronitrile) (AIBN, initiator), Dichloromethane (solvent), Methanol, NaOH solution, Silica gel beads (for MIP2), (3-Aminopropyl)triethoxysilane (APTES, for MIP2), Tetraethoxysilane (TEOS, for MIP2) [2].
  • Equipment: Sonicator, Nitrogen gas purge system, Thermostatic water bath, Soxhlet extractor, UV-Vis spectrophotometer, Sieve (200 mesh) [2].

Procedure for MIP1 (Bulk Polymerization):

  • Pre-polymerization Mixture: In a vial, dissolve gossypol (0.083 mmol, 43 mg), DMAEMA (1.0 mmol, 157 mg), EGDMA (5.0 mmol, 990 mg), and AIBN (0.27 mmol, 44 mg) in 4.0 mL dichloromethane.
  • Sonication and Degassing: Sonicate the mixture for 5 minutes. Purge with nitrogen gas for 15 minutes to remove oxygen.
  • Polymerization: Seal the vial and incubate in a water bath at 65°C for 24 hours.
  • Grinding and Sieving: Crush the resulting polymer monolith. Grind it into a fine powder and sieve through a 200-mesh sieve. Collect particles below 75 μm.
  • Template Removal: Use Soxhlet extraction with methanol for 24 hours. Wash with 10.0 mmol L⁻¹ NaOH aqueous solution in cycles until no template is detected by UV-Vis. Finally, wash with pure water to neutral pH and dry at 60°C under vacuum [2].

Procedure for MIP2 (Surface Layer Imprinting):

  • Support Functionalization: Functionalize silica gel beads with APTES to introduce amine groups.
  • Imprinting Layer Formation: React the functionalized silica with the template (gossypol) and cross-linker (TEOS) in a sol-gel process to form a thin, imprinted polymer layer on the silica surface.
  • Template Removal: Remove the template by extensive washing, following a similar procedure to MIP1 [2].
Protocol 2: Development of HexA Enzyme-Coated PLA Nanoparticles

This protocol describes the creation of polylactic acid (PLA) nanoparticles covalently coated with the β-hexosaminidase A (HexA) enzyme for treating Sandhoff disease [3] [4].

  • Materials: Polylactic acid (PLA), Chloroform, Diethylenetriamine, Glutaraldehyde (2.5% solution), Purified HexA enzyme, Deionized water, Phosphate Buffered Saline (PBS), pH 7.4 [3].
  • Equipment: Ultrasonic processor (e.g., VCX750), Centrifuge, Magnetic stirrer, Laboratory oven [3].

Procedure:

  • Synthesis of PLA Nanoparticles:
    • Dissolve PLA powder in chloroform (5% w/v).
    • Irradiate the solution with high-power ultrasound (20 kHz, 40% amplitude) in pulses (3 times for 15s with 10s pauses) while keeping the container in cold water (4°C).
    • Stir the solution magnetically for 1 hour at room temperature.
    • Centrifuge at 14,000× g for 20 minutes. Recover the nanoparticle pellet and wash abundantly with deionized water [3].
  • Functionalization and Activation of NPs:
    • Cover NPs with NH₂ groups by treating with a diethylenetriamine solution (21% v/v in propanol) for 1 hour at 55°C.
    • Activate the functionalized NPs with a 2.5% glutaraldehyde solution in deionized water for 3 hours at room temperature.
    • Remove the glutaraldehyde solution and wash the activated PLA NPs abundantly with deionized water [3].
  • Enzyme Immobilization:
    • Incubate the activated NPs with a solution of purified HexA enzyme (50 µg/mL) overnight at 4°C.
    • Recover the HexA-coated NPs (HexA-NPs) and wash to remove any unbound enzyme [3] [4].

Characterization and Performance Evaluation

Binding Performance and Adsorption Kinetics of MIPs

The binding performance of the synthesized MIPs was evaluated through static adsorption experiments. The table below summarizes the key characteristics of the different MIPs [2].

Polymer Type Synthesis Method Adsorption Capacity (for gossypol) Time to Adsorption Equilibrium Key Advantage
MIP1 Bulk Polymerization 564 mg·g⁻¹ Slower High Capacity
MIP2 Surface Layer Imprinting Lower than MIP1 ~40 minutes Fast Kinetics
MIP3 Sol-Gel (control) Not Specified Slower than MIP2 -
NIP1 Bulk (no template) Significantly Lower N/A Control
  • Adsorption Kinetics: The adsorption of gossypol onto MIP1 and MIP2 best fit the pseudo-second-order kinetic model, suggesting that the rate-limiting step may be chemical sorption [2].
  • Adsorption Isotherm: The binding behavior for gossypol onto MIP1 and MIP2 was better described by the Freundlich isotherm model, indicating a heterogeneous surface binding site energy distribution [2].
  • Selectivity Study: MIPs showed high selectivity for gossypol over structurally similar analogs. The adsorption capacity for gossypol was about 1.9 times higher than for ellagic acid and 6.6 times higher than for quercetin [2].
Functional Efficacy of HexA-NPs in Disease Models

The HexA-coated nanoparticles were tested in cellular models of Sandhoff disease to evaluate their therapeutic potential [3] [4].

  • Cellular Uptake and Enzyme Activity: The HexA-NPs were able to permeate the plasma membrane of diseased cells. The covalently immobilized enzyme maintained its optimal kinetic parameters and stability over time [3] [4].
  • Therapeutic Restoration: Once inside the cells, the HexA-NPs effectively hydrolyzed the GM2 ganglioside, the natural substrate that accumulates in Sandhoff disease. This action restored enzyme activity to levels close to those of healthy cells, confirming the potential of this system as an efficient drug-delivery system for Enzyme Replacement Therapy [3] [4].

Critical Experimental Considerations

  • Solubility of this compound Derivatives: Some this compound-derived compounds, like the syn-2 cryptophane, exhibit poor solubility in aqueous solutions at neutral pH and can form nano-aggregates. Binding and complexation studies for such compounds must be performed in basic conditions (e.g., 0.1 M NaOH/H₂O) to ensure solubility and accurate assessment of binding constants [5].
  • Optimization of Nano-Formulations: Developing micro-/nanoparticulate drug delivery systems is complex due to the multitude of interacting formulation and process variables. Employing a Systematic Design of Experiments (DoE) approach, rather than a traditional "one-variable-at-a-time" method, is highly recommended. This allows for efficient identification of optimal factor levels and reveals interactions between variables, leading to a more robust and effective final product [6].

Workflow Diagrams

The following diagram illustrates the complete synthesis and testing pathway for creating and validating this compound-based MIPs.

MIP_Workflow Start Start MIP Synthesis Materials Gather Materials: Template (Gossypol) Functional Monomer Cross-linker Initiator Solvent Start->Materials Method Choose Synthesis Method Materials->Method Bulk Bulk Polymerization (High Capacity) Method->Bulk For High Capacity Surface Surface Imprinting (Fast Kinetics) Method->Surface For Speed Polymerize Polymerize (65°C, 24h, N₂) Bulk->Polymerize Surface->Polymerize Grind Grind and Sieve (<75 µm particles) Polymerize->Grind Extract Extract Template (Soxhlet extraction) Grind->Extract Characterize Characterize MIPs (SEM, Surface Area) Extract->Characterize Test Performance Tests: Adsorption Capacity Kinetics Selectivity Characterize->Test Compare Compare vs NIP and other MIPs Test->Compare End Application Ready Compare->End

Diagram 1: Comprehensive workflow for the synthesis and evaluation of Molecularly Imprinted Polymers (MIPs) using this compound.

The next diagram outlines the protocol for developing enzyme-coated nanoparticles for targeted enzyme replacement therapy.

NP_Workflow NP_Start Start NP Synthesis Synthesize Synthesize PLA NPs (Ultrasonication in CHCl₃) NP_Start->Synthesize Functionalize Functionalize NPs (Diethylenetriamine 55°C, 1h) Synthesize->Functionalize Activate Activate NPs (Glutaraldehyde RT, 3h) Functionalize->Activate Immobilize Immobilize Enzyme (HexA, 4°C, O/N) Activate->Immobilize In_Vitro In Vitro Testing (Cellular Uptake) Enzyme Activity Immobilize->In_Vitro Restore Measure Therapeutic Effect (GM2 hydrolysis and activity restoration) In_Vitro->Restore NP_End Therapeutic Candidate Ready for Animal Studies Restore->NP_End

Diagram 2: Development and testing workflow for HexA enzyme-coated PLA nanoparticles for Sandhoff disease therapy.

Conclusion and Future Perspectives

This compound-based systems offer a powerful and flexible platform for advanced drug delivery and molecular recognition. The presented data and protocols demonstrate their successful application in creating high-capacity MIPs for adsorption and stable, effective nano-formulations for enzyme replacement therapy. Future work should focus on in vivo validation of these systems, particularly the HexA-NPs for Sandhoff disease, and further exploration of HBC-based nanocarriers for targeted drug delivery. The integration of Quality by Design (QbD) principles via DoE will be crucial for the robust and scalable manufacturing of these promising systems.

References

Comprehensive Application Notes and Protocols: Mesoporous Carbon-Based Oral Drug Delivery Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Mesoporous Carbon in Oral Drug Delivery

Mesoporous carbon nanomaterials (MCNs) represent a promising frontier in oral drug delivery applications due to their unique structural and chemical properties that address fundamental challenges in pharmaceutical formulation. These materials feature ordered pore structures with tunable pore sizes typically ranging from 2-50 nm, high specific surface areas (200-400 m²/g for soft-templated carbons, up to 1175 m²/g for others), and large pore volumes (0.2-0.6 cm³/g) that collectively enable exceptional drug loading capacity [1] [2] [3]. The carbonaceous framework of MCNs provides several advantages over other mesoporous materials, including superior chemical and thermal stability, excellent electrical conductivity, and extensive opportunities for surface functionalization to tailor drug-carrier interactions [1] [2]. For oral delivery specifically, MCNs have demonstrated remarkable capabilities in enhancing the bioavailability of poorly soluble drugs, protecting therapeutic biomolecules from degradation in the gastrointestinal tract, and enabling controlled release profiles through their adjustable pore structures and surface chemistry [1] [4].

The significance of MCNs in pharmaceutical applications is particularly evident when compared to traditional drug carriers. Unlike polymer-based systems, MCNs maintain structural integrity under varying pH conditions, which is crucial for oral delivery through the gastrointestinal tract [1] [5]. Furthermore, their inorganic composition eliminates swelling phenomena associated with polymeric matrices, providing more predictable release kinetics. The supramolecular π-π stacking interactions between the carbon framework and aromatic drug molecules significantly enhance drug loading capacity and enable sustained release profiles that are difficult to achieve with mesoporous silica or polymer-based carriers [1]. These attributes position mesoporous carbon materials as versatile platforms for addressing formulation challenges across a wide spectrum of therapeutic compounds, from small molecule drugs to biomacromolecules like insulin [4].

Key Advantages of Mesoporous Carbon for Oral Drug Delivery

  • Superior Drug Loading Capacity: MCNs exhibit exceptional drug loading capabilities due to their high surface area and porous structure. Research demonstrates that carboxylated hollow mesoporous carbon can achieve a loading efficiency of 73.6% for carvedilol using the solvent evaporation method [1]. This exceptional capacity is attributed to the large surface area providing abundant adsorption sites, while the mesoporous structure accommodates substantial drug quantities within the pore network, making MCNs particularly valuable for high-dose therapeutics.

  • Enhanced Solubilization of Poorly Soluble Drugs: The nanoconfinement of drug molecules within mesopores effectively inhibits crystallization and maintains drugs in amorphous states with higher apparent solubility. Zhang et al. reported that loading the hydrophobic drug carvedilol into MCNs dramatically improved both its equilibrium solubility and dissolution rate compared to crude crystalline drug powders [1]. This property is crucial for Biopharmaceutics Classification System (BCS) Class II drugs with poor solubility but good permeability, as it addresses the primary limitation to their oral bioavailability.

  • Improved Bioavailability: MCNs significantly enhance oral bioavailability through multiple mechanisms. Studies with celecoxib-loaded uniform mesoporous carbon spheres demonstrated promoted cellular uptake and decreased efflux rates in Caco-2 cell monolayers, resulting in markedly improved oral bioavailability compared to commercial capsules [1]. The pharmacokinetic parameters further substantiate this advantage, with carvedilol showing a 2.2-fold increase in AUC0-48h and a 6.5-fold extension of Tmax after oral administration in MCN formulations [1].

  • Tunable Surface Chemistry: The surface of MCNs can be readily functionalized to achieve desired drug release profiles and targeting capabilities. Acid oxidation treatment using H₂SO₄ and HNO₃ creates abundant carboxyl groups on the MCN surface, improving hydrophilicity and enabling further conjugation with polymers like polyethylene glycol (PEG) or targeting ligands [1]. This functionalization potential allows precise control over drug release kinetics and enhances compatibility with biological systems.

  • pH-Responsive Release Behavior: MCN-based systems can be engineered to exhibit differential drug release profiles under varying pH conditions. A composite system containing carbon nanotubes, ordered mesoporous carbon, and chitosan demonstrated markedly different release behaviors for everolimus, with only 15.2% release at pH 7.4 versus 78.9% release at pH 4.5 over 15 hours [5]. This property is particularly valuable for targeted intestinal delivery or colonic release, as it leverages the pH gradient along the gastrointestinal tract.

Experimental Protocols for Mesoporous Carbon-Based Drug Formulation

Material Preparation and Functionalization
  • Acid Functionalization of Mesoporous Carbon

    • Reagents: Mesoporous carbon nanoparticles, concentrated H₂SO₄, concentrated HNO₃, deionized water.
    • Procedure: Add 100 mg MCNs to 20 mL of a 3:1 (v/v) mixture of H₂SO₄:HNO₃. Sonicate the mixture for 30 minutes followed by mild stirring at room temperature for 6 hours. Collect the acid-functionalized MCNs by centrifugation at 5000×g for 15 minutes. Wash thoroughly with deionized water until neutral pH is achieved. Dry the resulting oxidized MCNs overnight in an oven at 60°C [5].
    • Quality Control: Successful functionalization is confirmed by the presence of carboxyl groups using FT-IR spectroscopy (characteristic peaks at 1700-1720 cm⁻¹ for C=O stretching) and increased hydrophilicity observed through improved water dispersion.
  • Chitosan Composite Preparation

    • Reagents: Acid-functionalized MCNs, chitosan (deacetylation degree ≥80%), acetic acid, deionized water.
    • Procedure: Disperse 1 mg of functionalized MCNs in 1 mL deionized water by sonication for 1 hour. Prepare a chitosan solution (0.5 mg/mL) in 1% acetic acid. Add 0.5 mL of chitosan solution to the MCN suspension and sonicate for 30 minutes at 25°C. Recover the chitosan-functionalized composite by centrifugation at 5000×g for 15 minutes, wash with water, and store at 4°C for further use [5].
    • Quality Control: Verify composite formation through thermal gravimetric analysis (showing characteristic chitosan decomposition) and zeta potential measurements (indicating surface charge modification).
Drug Loading Methods
  • Solvent Evaporation Method

    • Procedure: Dissolve the drug in a suitable volatile organic solvent (e.g., ethanol, acetone). Add the drug solution to MCNs at appropriate ratio (typically 1:1 to 1:3 drug:carrier w/w). Mix thoroughly and evaporate the solvent under reduced pressure at controlled temperature (30-40°C). Dry the resulting drug-loaded MCNs under vacuum overnight to remove residual solvent [1].
    • Applications: Preferred for hydrophobic drugs and when high drug loading is required. Reported to achieve 73.6% loading efficiency for carvedilol [1].
  • Adsorption Equilibrium Method

    • Procedure: Prepare a concentrated drug solution in an appropriate solvent. Add MCNs to the drug solution at predetermined ratios. Shake or stir the mixture for 2-24 hours at room temperature to reach adsorption equilibrium. Collect the drug-loaded MCNs by centrifugation or filtration. Wash gently to remove surface-adsorbed drug molecules and dry under vacuum [1] [5].
    • Applications: Suitable for both hydrophilic and hydrophobic drugs, with loading efficiency potentially reaching 47.8% as demonstrated for carvedilol [1].
  • In Situ Loading Method

    • Procedure: Disperse MCNs in phosphate buffered saline (PBS, 0.1 M, pH 7.0-7.4) by sonication for 20 minutes at room temperature. Add the drug to the dispersion at optimized ratios (e.g., 1.5:1 drug to carrier ratio). Shake the mixture for 2 hours at room temperature. Collect the drug-loaded formulation by centrifugation and wash if necessary [5].
    • Applications: Ideal for biomolecules and drugs sensitive to organic solvents, with reported loading efficiency of 89.4% for everolimus in composite systems [5].
In Vitro Release Testing
  • Dissolution Testing Protocol

    • Reagents: Simulated gastric fluid (SGF pH 1.2), simulated intestinal fluid (SIF pH 6.8), phosphate buffered saline (PBS pH 7.4), and other relevant buffers.
    • Procedure: Place accurately weighed drug-loaded MCNs (equivalent to 5-10 mg drug) in dialysis membranes (appropriate MWCO). Immerse in 200-500 mL of release medium maintained at 37±0.5°C with constant agitation at 50-100 rpm. Withdraw samples (1-2 mL) at predetermined time intervals and replace with fresh medium to maintain sink conditions. Analyze drug concentration using validated HPLC or UV-Vis methods [5] [4].
    • Data Analysis: Calculate cumulative drug release and plot release profiles. Model release kinetics using zero-order, first-order, Higuchi, and Korsmeyer-Peppas models to understand release mechanisms.
  • pH-Dependent Release Assessment

    • Procedure: Conduct parallel release studies using the same methodology but with different pH media (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate gastrointestinal conditions. The significant difference in release profiles (e.g., 16.8% at pH 7.4 vs 88.0% at pH 4.5 over 25 hours for everolimus) confirms pH-responsive behavior [5].

Performance Data and Comparative Analysis

Table 1: Drug Loading Capacity of Mesoporous Carbon-Based Systems

Drug Loaded Carrier System Loading Method Loading Efficiency (%) Reference
Carvedilol Carboxylated HMC Solvent evaporation 73.6 [1]
Carvedilol Carboxylated HMC Adsorption equilibrium 47.8 [1]
Camptothecin MCNs Not specified 17.0 [1]
Everolimus CNT/OMC/CS composite In situ loading 89.4 [5]
Insulin MCNs Adsorption Not specified [4]

Table 2: Release Kinetics of Drugs from Mesoporous Carbon Carriers

Drug Carrier System Release Conditions Release Percentage Time Period Reference
Everolimus CNT/OMC/CS pH 7.4 15.2% 15 h [5]
Everolimus CNT/OMC/CS pH 4.5 78.9% 15 h [5]
Everolimus CNT/OMC/CS pH 7.4 16.8% 25 h [5]
Everolimus CNT/OMC/CS pH 4.5 88.0% 25 h [5]
Captopril Soft-templated carbon Standard conditions Complete release 30-40 h [3]
Furosemide Soft-templated carbon Standard conditions Complete release 30-40 h [3]
Ranitidine HCl Soft-templated carbon Standard conditions Complete release 5-10 h [3]

Table 3: Bioavailability Enhancement of Drugs Delivered via Mesoporous Carbon

Drug Carrier System Administration Route Key Pharmacokinetic Improvements Reference
Carvedilol Carboxylated MCNs Oral 2.2-fold increase in AUC₀–₄₈h, 6.5-fold increase in Tmax [1]
Carvedilol Carboxylated MCNs Oral 179.28±20.5% relative bioavailability vs commercial product [1]
Celecoxib Uniform MCS Oral Promoted cellular uptake, decreased efflux rate, improved bioavailability [1]
Insulin MCNs Oral Significant blood sugar reduction in diabetic rats [4]

Visual Experimental Workflows

G MCN Drug Delivery Experimental Workflow cluster_qc Quality Control Points start Start material_prep Material Preparation (Hard/Soft Template) start->material_prep surface_func Surface Functionalization (Acid Oxidation) material_prep->surface_func qc1 Pore Structure Verified? material_prep->qc1 drug_loading Drug Loading (Solvent Evaporation/Adsorption) surface_func->drug_loading qc2 Functional Groups Confirmed? surface_func->qc2 char_material Material Characterization (SEM, TEM, BET, FT-IR) drug_loading->char_material qc3 Loading Efficiency Acceptable? drug_loading->qc3 in_vitro_test In Vitro Release Testing (pH 1.2, 4.5, 6.8, 7.4) char_material->in_vitro_test cell_studies Cell Culture Studies (Caco-2 Permeability, Cytotoxicity) in_vitro_test->cell_studies in_vivo_eval In Vivo Evaluation (Pharmacokinetics, Efficacy) cell_studies->in_vivo_eval data_analysis Data Analysis (Release Kinetics, Statistics) in_vivo_eval->data_analysis end Conclusion data_analysis->end

Figure 1: Comprehensive experimental workflow for developing mesoporous carbon-based oral drug delivery systems, highlighting key stages from material preparation to data analysis with quality control checkpoints

H pH-Responsive Drug Release Mechanism cluster_ph pH-Dependent Behavior oral_admin Oral Administration stomach Stomach Environment pH 1.2-2.0 oral_admin->stomach small_intestine Small Intestine pH 6.0-7.5 stomach->small_intestine Gastric Emptying minimal_release Minimal Drug Release (15-17% over 25h) stomach->minimal_release Acidic pH colon Colon pH 4.5-7.5 small_intestine->colon Intestinal Transit small_intestine->minimal_release Neutral pH significant_release Significant Drug Release (79-88% over 25h) colon->significant_release Acidic/Mild pH mcn_carrier MCN Drug CarrierComponents:- Mesoporous Carbon Core- pH-Sensitive Polymer- Therapeutic Drug mcn_carrier->stomach mcn_carrier->small_intestine mcn_carrier->colon systemic_absorption Systemic Absorption Enhanced Bioavailability minimal_release->systemic_absorption Controlled Release significant_release->systemic_absorption Targeted Release therapeutic_effect Therapeutic Effect systemic_absorption->therapeutic_effect ph_high High pH (7.4)Polymer remains associatedPores largely blockedLimited drug release ph_low Low pH (4.5)Polymer conformational changePores become accessibleEnhanced drug release

Figure 2: Mechanism of pH-responsive drug release from functionalized mesoporous carbon carriers, illustrating differential release behavior across gastrointestinal tract segments

Troubleshooting and Technical Considerations

  • Poor Drug Loading Efficiency: If drug loading efficiency falls below expectations, consider the following adjustments:

    • Optimize pore size-drug molecule matching: Ensure the MCN pore diameter is at least 2-3 times larger than the drug molecule's hydrodynamic diameter for adequate access and accommodation [1] [3].
    • Modify surface chemistry: For hydrophilic drugs, use non-functionalized or mildly oxidized MCNs; for hydrophobic drugs, consider functionalized MCNs with appropriate surface groups to enhance interactions [1].
    • Evaluate loading method efficacy: The solvent evaporation method typically achieves higher loading efficiency (73.6% for carvedilol) compared to adsorption equilibrium (47.8% for the same drug) - select method based on drug characteristics [1].
  • Inadequate Release Kinetics: If release profiles do not meet design specifications:

    • Implement surface modifications: Graft pH-responsive polymers like chitosan or incorporate composite materials to achieve desired release profiles. Chitosan-functionalized composites demonstrated 88% drug release at pH 4.5 versus only 16.8% at pH 7.4 over 25 hours [5].
    • Adjust pore architecture: Narrower pore widths in the carbon sorbent can reduce diffusivity of smaller drug molecules by an order of magnitude, providing a mechanism for fine-tuning release kinetics [3].
    • Consider matrix composition: Incorporation of carbon nanotubes with mesoporous carbon creates additional diffusion pathways and interaction sites that modify release behavior [5].
  • Material Characterization Challenges:

    • BET surface area reduction after drug loading: A significant decrease in specific surface area, pore volume and pore size after drug loading confirms successful encapsulation rather than indicating a problem, as demonstrated in insulin-loaded MCNs [4].
    • Hemocompatibility assessment: Prior to in vivo studies, ensure MCN formulations demonstrate hemocompatibility at appropriate concentrations, as sp²-based carbon nanomaterials have shown non-toxicity and biocompatibility at adequate doses in preclinical evaluations [1].

Conclusion and Future Perspectives

Mesoporous carbon-based platforms represent a versatile and efficient approach for oral drug delivery, particularly for challenging therapeutic compounds. The exceptional drug loading capacity, tunable surface chemistry, and pH-responsive release capabilities of these materials address critical formulation challenges associated with poorly soluble drugs and biomacromolecules. The experimental protocols and data presented in this application note provide researchers with robust methodologies for developing and characterizing MCN-based drug delivery systems.

References

Application Notes: Bottom-Up Solution-Phase Synthesis of Graphene Nanoribbons

Author: Smolecule Technical Support Team. Date: February 2026

1. Overview of Synthesis Approach Bottom-up solution-phase synthesis is a powerful method for producing graphene nanoribbons (GNRs) with atomically precise structures. This approach typically involves two critical steps: first, the polymerization of rationally designed molecular monomers; and second, the cyclodehydrogenation or planarization of the resulting polymer precursors to form the final graphitic structure [1] [2]. This method is particularly attractive due to its potential for gram-scale production, diverse edge functionalization, and the ability to characterize intermediates using standard solution-phase spectroscopy techniques [1].

2. Detailed Polymerization Methodologies The initial polymerization step is crucial for defining the GNR's backbone. The table below summarizes three prominent polymerization strategies.

Polymerization Method Key Features Resulting GNR Characteristics
Diels-Alder Reaction [1] Step-growth polymerization; pericyclic reaction. GNRs with considerable lengths (up to 600 nm); tunable edge functionalization.
Suzuki Polymerization [1] Transition metal-catalyzed cross-coupling. Porous GNRs; preservation of heterostructures for post-synthetic modifications.
Yamamoto Polymerization [1] Nickel-mediated reductive coupling of aryl halides. Efficient production of laterally extended GNRs with varying bandgaps.

3. Planarization via Cyclodehydrogenation The second key step transforms the twisted polymer precursor into a flat, fully fused nanographene structure. This is typically achieved through oxidative cyclodehydrogenation, commonly known as the Scholl reaction [1] [2]. This "graphitization" process uses oxidants like FeCl₃, AlCl₃, DDQ/TfOH, or Cu(OTf)₂ to form new carbon-carbon bonds [2].

Recent advances have introduced alternative cyclodehydrogenation methods. A groundbreaking hydrogen-catalyzed protocol has been demonstrated to work on various substrates, including metals, semiconductors, and insulators. The mechanism involves atomic hydrogen adding to a precursor to form a π-radical, which facilitates intramolecular C-C bond formation, followed by a sequence of C-H cleavage reactions to yield the planar nanographene [3].

Experimental Protocol: Solution-Phase Synthesis and Characterization

This protocol outlines a generalized workflow for the solution-phase synthesis of GNRs, adapted from recent literature [1] [2].

Workflow: GNR Synthesis via Polymerization & Planarization

GNR_Synthesis_Workflow Monomer Design & Synthesis of Monomer Molecules Polymerization Polymerization Step Monomer->Polymerization  Diels-Alder  Suzuki  Yamamoto Polymer Polymer Precursor Polymerization->Polymer Cyclodehydrogenation Cyclodehydrogenation (Scholl Reaction or H-Catalyzed) Polymer->Cyclodehydrogenation  FeCl₃, AlCl₃  DDQ/TfOH  Atomic H GNR Graphene Nanoribbon (GNR) Cyclodehydrogenation->GNR Characterization Characterization & Analysis GNR->Characterization  Spectroscopy  Microscopy  Electronic Meas.

Step-by-Step Procedure:

  • Monomer Synthesis and Polymerization

    • Monomer Design: Synthesize molecular precursors (e.g., bianthracene derivatives) with halogen functional groups (Br, I) to facilitate subsequent coupling reactions [3].
    • Polymerization Reaction:
      • Choose the appropriate polymerization method (see table above) based on the desired GNR structure.
      • For Yamamoto polymerization, dissolve the monomer in a dry, degassed solvent like DMF/THF with a nickel(0) catalyst (e.g., Ni(cod)₂). React under an inert atmosphere at elevated temperatures (e.g., 60-80°C) for 12-48 hours [1].
      • Terminate the reaction and purify the polymer precursor via precipitation into methanol and sequential Soxhlet extraction.
  • Cyclodehydrogenation (Planarization)

    • Classical Scholl Reaction: Dissolve the polymer in an inert solvent like dichloromethane or nitromethane. Add an oxidant like FeCl₃ in excess (e.g., 10 equiv.) and stir the reaction mixture at room temperature or reflux for several hours. Quench the reaction with methanol and purify the product [1] [2].
    • Advanced Hydrogen-Catalyzed Method: This method is primarily used for on-surface synthesis but represents a significant innovation. The polymer precursor deposited on a substrate is treated with atomic hydrogen at a pressure of about 1×10⁻⁷ mbar while maintaining the substrate at a temperature of approximately 220°C for 30 minutes [3].
  • Purification and Characterization

    • Purification: Purify the final GNR product through sequential Soxhlet extraction with solvents of increasing polarity (e.g., hexanes, dichloromethane, chloroform).
    • Characterization: Analyze the GNRs using a combination of techniques:
      • Spectroscopy: Raman spectroscopy (to observe D, G, and 2D bands), IR, and UV-Vis-NIR spectroscopy [4].
      • Microscopy: Atomic Force Microscopy (AFM) for thickness and morphology; high-resolution techniques like Scanning Tunneling Microscopy (STM) and non-contact AFM (nc-AFM) for atomic-level structure confirmation [3].
      • Electronic Measurements: Determine the band gap via scanning tunneling spectroscopy (STS) and evaluate performance in devices like Field-Effect Transistors (FETs) [2].

Emerging Applications and Outlook

The ability to precisely control the structure of GNRs through bottom-up synthesis opens doors to advanced applications:

  • Quantum Technology: GNRs with specific zigzag edge structures, such as the recently developed Janus GNRs, exhibit unique ferromagnetic spin chains along their edges. These properties are promising for building blocks in quantum computing (qubits) and spintronic devices [5].
  • Healthcare and Biosensing: GNRs are explored in healthcare for drug delivery, biosensing, and bioimaging. Their large surface area allows for bioconjugation with antibodies, DNA, and other biomolecules. They can be used in electrochemical biosensors to detect proteins, pathogens, and disease biomarkers with high sensitivity [6].
  • Electronics and Composites: GNRs are integrated into polymer composites to tune dielectric properties for use in electronics. They also serve as high-performance electrode materials in batteries and supercapacitors due to their high conductivity and surface area [4].

Important Note on Precursor Information

The search results, while comprehensive on GNR science, did not specify the use of a hexaphenol precursor. The protocols and examples provided are based on other well-documented monomer systems. Researchers may need to consult specialized chemical databases or synthetic chemistry literature for information on synthesizing and using a this compound-derived monomer.

References

Comprehensive Application Notes and Protocols for Hexaphenol in On-Surface Synthesis and Advanced Materials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hexaphenol

This compound (CAS: 1506-76-9), with the systematic chemical name 5H-Tribenzo[a,d,g]cyclononene-2,3,7,8,12,13-hexol,10,15-dihydro-, represents a strategically important molecular scaffold in materials science and nanotechnology. This compound features a unique cyclic trimeric structure with multiple phenolic hydroxyl groups, making it highly valuable for creating complex molecular architectures. With a molecular formula of C₂₁H₁₈O₆ and molecular weight of 366.36 g/mol, this compound serves as a versatile precursor for synthesizing advanced materials ranging from carbon nanostructures to molecular resists for extreme ultraviolet lithography [1]. Its symmetrical, functional-group-rich design enables precise bottom-up construction of organic electronic components and porous materials through various synthetic approaches, including on-surface synthesis techniques that allow atomic-level control over material structure and properties.

The three-dimensional configuration and multiple reactive sites of this compound facilitate the creation of materials with tailored porosity, optimized electronic properties, and specific functionality. Recent advances in on-surface synthesis have further expanded its utility, enabling the construction of low-dimensional nanostructures with atomic precision that exhibit unique electronic, optical, and magnetic properties not easily achievable through traditional solution-phase chemistry [2]. These characteristics position this compound as a critical building block in the development of next-generation electronic devices, sensing platforms, and energy storage systems.

Chemical Properties and Characterization

Fundamental Physicochemical Properties

This compound exhibits distinct physicochemical properties that determine its processing parameters and application suitability:

Table 1: Basic physicochemical properties of this compound [1]

Property Specification Conditions
Appearance Brown to dark brown solid Room temperature
Melting Point 287-289 °C -
Density 1.2378 g/cm³ Estimate
pKa 9.11 ± 0.20 Predicted
Storage Conditions 2-8 °C under nitrogen -

The multiple phenolic hydroxyl groups contribute to the compound's relatively high melting point and moderate acidity, enabling various functionalization strategies. The brown to dark brown solid appearance indicates extended conjugation within the molecular framework. The recommended storage under nitrogen atmosphere at low temperatures reflects the compound's sensitivity to oxidation, necessitating careful handling to preserve reactivity during storage and processing [1].

Spectral Characteristics

While the search results don't provide comprehensive spectral data, the referenced studies indicate that Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential characterization techniques. The multiple hydroxyl groups produce distinctive FT-IR signatures in the hydroxyl stretching region (3200-3500 cm⁻¹), while the aromatic framework shows characteristic C=C stretching vibrations. NMR characterization reveals distinct proton environments, with reported signals including aromatic protons around δ = 7.05 ppm and methyl groups at δ = 2.13 ppm in derivative compounds [3].

Synthesis and Functionalization Protocols

Synthesis of Fluoroalkyl Ether-Functionalized this compound (DHP-L6)

Purpose: This protocol describes the synthesis of DHP-L6, a key this compound derivative designed for extreme ultraviolet (EUV) lithography applications. The functionalization enhances the material's photosensitivity and development characteristics [3].

Materials:

  • Dendritic this compound (DHP, 1) (0.8 g, 0.89 mmol)
  • 2-(Heptafluoropropoxy)hexafluoropropyl trifluorovinyl ether (PPVE, 2) (3.5 g, 8.04 mmol)
  • Potassium carbonate (K₂CO₃) (1.5 g, 10.7 mmol)
  • Anhydrous N,N-dimethylformamide (DMF) (15 cm³)
  • Ethyl acetate (EtOAc) and water for workup
  • Anhydrous magnesium sulfate (MgSO₄)
  • Silica gel for column chromatography
  • Eluent: EtOAc/hexane (1:5 v/v)

Equipment:

  • Round-bottom flask (100 cm³)
  • Reflux condenser
  • Magnetic stirrer with heating
  • Separation funnel
  • Rotary evaporator
  • Column chromatography setup
  • Nitrogen atmosphere system

Procedure:

  • Reaction Setup: Charge DHP (1) (0.8 g, 0.89 mmol), PPVE (2) (3.5 g, 8.04 mmol), K₂CO₃ (1.5 g, 10.7 mmol), and anhydrous DMF (15 cm³) into a 100 cm³ round flask.
  • Reaction Execution: Stir the reaction mixture at 70°C for 2 hours under nitrogen atmosphere.
  • Cooling: Allow the reaction to cool to ambient temperature.
  • Quenching: Carefully add water and EtOAc to quench the reaction.
  • Extraction: Transfer the mixture to a separation funnel, separate the organic layer, and wash with water and brine.
  • Drying: Dry the organic layer over anhydrous MgSO₄.
  • Concentration: Remove solvents under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by column chromatography using silica gel with EtOAc/hexane (1:5 v/v) as eluent.
  • Product Isolation: Collect the pure fractions and evaporate the solvent to obtain DHP-L6 as a white solid.

Yield: 2.7 g (87%) Characterization: ¹H NMR (400 MHz, CDCl₃): δ = 7.05 ppm (s, 24H, Ar-H), 6.95 (d, J = 13.0 Hz, 12H, Ar-H), 6.02 (d, J = 54.0 Hz, 6H, CF₂CFHO), 2.13 (s, 12H, CH₃) [3]

Workflow for this compound Functionalization and Processing

The following diagram illustrates the complete workflow for this compound functionalization and subsequent processing for advanced applications:

G cluster_1 Functionalization Options cluster_2 Application Pathways Start Start: this compound (C21H18O6) A Fluoroalkyl Ether Tagging Start->A K2CO3/DMF 70°C, 2h B Carbon Precursor Preparation Start->B Hard Templating C Polymer Support Fabrication Start->C Polymerization D EUV Lithography Molecular Resist A->D Thin Film Casting E Porous Carbon Materials B->E Carbonization F Organic Electronic Components C->F Device Integration G Characterization & Performance Validation D->G E->G F->G

Applications in Advanced Technology

EUV Lithography Molecular Resists

This compound derivatives have demonstrated significant potential as single-component molecular resists for extreme ultraviolet (EUV) lithography, a critical technology for semiconductor manufacturing. The functionalized derivative DHP-L6, featuring six perfluoroalkyl ether moieties attached to a dendritic this compound core, exhibits excellent performance characteristics [3]:

  • Photosensitivity: The material undergoes a solubility change upon exposure to EUV radiation and electron beams, enabling negative-tone patterning.
  • Mechanism: The patterning mechanism involves electron-induced decomposition of C-F bonds, leading to molecular network formation through recombination of resulting carbon-centered radicals.
  • Performance: High-resolution patterning with line widths of 26 nm at an exposure dose of 110 mJ cm⁻² has been demonstrated.

The high glass transition temperature of the this compound core contributes to the thermal stability required in semiconductor manufacturing processes, while the monodisperse molecular structure minimizes line-edge roughness, a critical parameter in high-fidelity patterning [3].

Carbon Materials Synthesis

This compound serves as an excellent carbon precursor for synthesizing ordered mesoporous carbon materials with controlled porosity and high surface areas. When used with hard templates such as mesostructured cellular foam (MCF) silica, this compound enables the production of three-dimensional ordered spherical mesoporous carbons with exceptional characteristics [4]:

Table 2: Performance of this compound-derived carbon materials [4]

Parameter Performance Conditions
BET Surface Area Up to 960 m²/g Carbonization at 800°C
Mesopore Volume Up to 1.50 cm³/g Optimal lignin-to-template ratio
Pore Size Large mesopores Templated with MCF silica
CO₂ Capture Capacity Enhanced -

The multiple phenolic groups in this compound facilitate strong interactions with silica templates and promote high carbon yield during thermal treatment. The resulting carbon materials show promise for applications in gas adsorption, energy storage, and catalytic supports [4].

Experimental Protocols for Characterization and Testing

EUV Patterning Protocol

Purpose: This protocol details the procedure for evaluating this compound-based molecular resists for EUV lithography applications [3].

Materials:

  • DHP-L6 resist material
  • Propylene glycol monomethyl ether acetate (PGMEA)
  • 3-Ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-trifluoromethyl-hexane (Novec-7500) or equivalent fluorous developer
  • Silicon wafers with appropriate substrates

Equipment:

  • Spin coater
  • Hotplate for soft baking
  • EUV exposure tool (e.g., MET5 exposure tool at LBNL or 4A1 beamline at PAL)
  • Development chamber
  • High-resolution field emission scanning electron microscope (FE-SEM)
  • Os chemical vapor deposition system for contrast enhancement

Procedure:

  • Film Preparation: Prepare DHP-L6 solution in appropriate solvent (e.g., PGMEA). Filter through 0.2 μm membrane.
  • Spin Coating: Deposit resist films on silicon wafers using spin coating at optimized speed to achieve target thickness.
  • Soft Bake: Transfer wafers to hotplate and soft bake at appropriate temperature (typically 80-130°C) for 60 seconds.
  • EUV Exposure: Expose films to EUV radiation (13.5 nm wavelength) using patterned mask at target dose (typically 110 mJ cm⁻² for 26 nm features).
  • Post-Exposure Bake: If required, perform post-exposure bake on hotplate.
  • Development: Immerse exposed films in fluorous developer (Novec-7500) for optimized time with gentle agitation.
  • Rinsing: Rinse developed patterns with appropriate solvent to stop development.
  • Drying: Dry patterns using gentle nitrogen flow.
  • Imaging: Deposit thin Os layer by CVD for contrast enhancement and image patterns using FE-SEM.

Characterization:

  • Measure critical dimensions (CD) and line-edge roughness (LER) using specialized software (e.g., SuMMIT)
  • Evaluate pattern fidelity and defect density
  • Optimize exposure dose and focus conditions for specific feature sizes
Materials Characterization Techniques

Comprehensive characterization of this compound and its derivatives requires multiple analytical techniques:

Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Perform from 25°C to 800°C at heating rate of 10°C/min under N₂ atmosphere to determine thermal stability and decomposition profile.
  • Differential Scanning Calorimetry (DSC): Scan from 20°C to 250°C at 10°C/min heating rate under dry N₂ atmosphere to identify thermal transitions, particularly glass transition temperature (Tg).

Spectroscopic Analysis:

  • FT-IR Spectroscopy: Use ATR-FTIR to characterize functional groups, particularly C-F bond decomposition upon EUV exposure.
  • X-ray Photoelectron Spectroscopy (XPS): Employ monochromatic Al Kα radiation (hν = 1486.6 eV) to analyze surface composition and chemical states, especially fluorine content before and after exposure.

Mechanical Properties:

  • Nanoindentation: Perform continuous stiffness measurement (CSM) techniques to determine mechanical properties of thin films, including modulus and hardness [3].

Troubleshooting and Optimization Guidelines

Common Synthesis Issues
  • Low Functionalization Yield: Ensure complete anhydrous conditions and use freshly activated molecular sieves for solvent drying. The reactivity of this compound hydroxyl groups depends strongly on water exclusion.
  • Incomplete Reaction: Extend reaction time or increase temperature moderately. The steric hindrance around the this compound core can slow down functionalization of all six positions.
  • Purification Difficulties: Optimize column chromatography gradients gradually. The high hydrophobicity of fluorinated derivatives requires careful solvent selection.
Lithography Optimization
  • Poor Adhesion: Implement appropriate adhesion promoters such as hexamethyldisilazane (HMDS) on silicon substrates before resist application.
  • High Line-Edge Roughness: Optimize soft bake conditions and ensure complete solvent removal. The monodisperse nature of this compound derivatives should theoretically minimize LER, indicating suboptimal processing if high LER is observed.
  • Sensitivity Issues: Adjust the fluorination degree or incorporate additional photosensitive moieties. The C-F bond decomposition efficiency directly correlates with photosensitivity [3].

Conclusion and Future Perspectives

This compound represents a versatile molecular platform with demonstrated utility in advanced technologies ranging from semiconductor manufacturing to energy materials. The well-defined molecular structure, multiple functionalization sites, and thermal stability make it particularly suitable for applications requiring precise molecular control. As research in on-surface synthesis continues to advance, this compound-based systems offer promising avenues for developing next-generation electronic devices, sensing platforms, and sustainable energy technologies through bottom-up fabrication approaches that enable atomic-level precision in material design [2].

Future development directions include exploring asymmetric functionalization strategies to create Janus-type architectures, investigating the incorporation of this compound derivatives into 2D covalent organic frameworks, and developing more efficient synthetic routes to reduce production costs. Additionally, the integration of this compound-based materials into functional devices requires further attention, particularly regarding interface engineering and long-term stability under operational conditions.

References

An Overview of the Ullmann Reaction

Author: Smolecule Technical Support Team. Date: February 2026

The Ullmann reaction, discovered in 1901, is a copper-catalyzed coupling that forms carbon-carbon or carbon-heteroatom (e.g., C–O, C–N) bonds [1] [2]. It is a fundamental tool for constructing biaryl structures, which are common in pharmaceuticals, agrochemicals, and organic materials [3] [1] [4].

Modern variants use catalytic copper with specialized ligands, allowing reactions to proceed under milder conditions with better functional group tolerance [1] [2]. The mechanism for a representative Ullmann Ether Synthesis can be summarized as follows:

ullmann_mechanism A Cu(I) Catalyst B Phenoxide Formation A->B 1. Base C Cu(I)-Phenoxide Complex B->C D Oxidative Addition (Rate-Limiting) C->D 2. Aryl Halide E Cu(III) Intermediate D->E F Reductive Elimination E->F G Biaryl Ether Product F->G H Catalyst Regeneration G->H H->A

Key Methodologies & Quantitative Data

The following tables summarize conditions for different Ullmann-type reactions, highlighting the role of ligands in improving efficiency.

Table 1: Selected Conditions for Ullmann-Type C–O Bond Formation

Copper Source Ligand Aryl Halide Nucleophile Conditions Yield Range Reference
CuI Picolinic Acid Aryl I/Br Sterically hindered phenols K₃PO₄, DMSO, 80-90°C 68% - 96% [2]
CuI (2-Pyridyl)acetone (Hetero)Aryl I/Br/Cl Phenols Cs₂CO₃, DMSO, 90-120°C 19% - 98% [2]
CuI / CuCl₂ Ligand-Free (in DES) (Hetero)Aryl Br/I Alcohols (in DES) K₂CO₃, 80°C, in air Up to 98% [5]

Table 2: Ligand Classes in Modern Ullmann Reactions

Ligand Class Example(s) Typical Application Effect
N,O-Ligands 8-Hydroxyquinoline, Picolinic acid C–O, C–N Coupling Enhances catalyst stability; allows milder temperatures [6] [2].
Diamines Ethylenediamine, Trans-cyclohexane-1,2-diamine C–N Coupling Facilitates coupling of aryl chlorides and unactivated bromides [3].
Amino Acids N,N-Dimethylglycine, L-Proline C–N, C–O Coupling Readily available, effective for many couplings [3] [2].
Diketones 2,2,6,6-Tetramethylheptane-3,5-dione C–O Coupling Anionic ligands that create highly electron-rich copper centers [6] [2].

Detailed Protocol: Synthesis of Hexaphenylbenzene

While not an Ullmann coupling, hexaphenylbenzene is a key precursor to complex polyphenyls. The classic synthesis involves a Diels-Alder cycloaddition between tetraphenylcyclopentadienone and diphenylacetylene, followed by decarbonylation [7].

Experimental Workflow for Hexaphenylbenzene Synthesis

hpb_synthesis A Synthesize Tetraphenyl- cyclopentadienone B Diels-Alder Reaction A->B C Initial Adduct B->C + Diphenylacetylene in Benzophenone ~1h, 200+°C D Decarbonylation C->D CO gas evolved E Crude Product D->E F Purification E->F Recrystallization from Diphenyl Ether G Pure Hexaphenyl- benzene F->G

Step-by-Step Procedure [7]:

  • Synthesis of Tetraphenylcyclopentadienone:

    • Reaction: Dissolve benzil (21 g, 100 mmol) and 1,3-diphenylacetone (21 g, 100 mmol) in 150 mL of dry ethanol in a round-bottom flask.
    • Reflux: Heat the mixture under reflux for 30 minutes.
    • Catalyst Addition: Slowly add a warm solution of potassium hydroxide (3 g in 30 mL dry ethanol) through the condenser.
    • Work-up: Reflux for an additional 15 minutes. Cool the mixture to 0°C and filter the precipitate under vacuum using a sintered funnel.
    • Washing & Drying: Wash the solid thoroughly with cold ethanol until the filtrate is pale. Dry the dark purple crystals under vacuum over P₂O₅.
    • Yield: ~36 g (94%).
  • Synthesis of Hexaphenylbenzene:

    • Reaction Setup: In a round-bottom flask equipped with an air condenser, melt benzophenone (10 g) as a high-boiling solvent. Rapidly add tetraphenylcyclopentadienone (2 g, 5.2 mmol) and diphenylacetylene (2 g, 11.2 mmol) to the molten benzophenone.
    • Heating: Heat the mixture for 1 hour with mild boiling. The color will shift from dark red to brown. Safety Note: The reaction produces carbon monoxide and must be performed in a well-ventilated fume hood.
    • Precipitation & Recrystallization:
      • After heating, stop and add 2 mL of diphenyl ether. Reheat until the mixture fully dissolves.
      • Allow the solution to cool slowly to room temperature to form crystals.
    • Isolation: Filter the cooled mixture under vacuum and wash the solid with cold toluene.
    • Purification: Recrystallize the crude product from approximately 20 mL of diphenyl ether. Filter and wash again with cold toluene once cooled.
    • Yield: ~2.4 g (84%). The final product is a white, flaky solid with a very high melting point (>400°C).

Application Notes for Research and Development

  • Ligand Selection is Critical: The choice of ligand directly impacts the reaction's success, particularly with less reactive aryl chlorides. Start screening with robust, commercially available ligands like picolinic acid or 1,10-phenanthroline [2].
  • Consider "Greener" Protocols: Ligand-free conditions in Deep Eutectic Solvents (DES) represent a significant advance in sustainable methodology, simplifying work-up and reducing waste [5]. This is highly applicable for process chemistry.
  • Hexaphenylbenzene as a Building Block: Although its synthesis is not Ullmann-based, hexaphenylbenzene can be used in subsequent reactions, such as the Scholl reaction, to create larger, discotic polyaromatic hydrocarbons, which are of interest in materials science [7].

Conclusion

The Ullmann reaction remains a versatile and cost-effective method for forging crucial bonds in medicinal and materials chemistry. The synthesis of complex polycyclic systems like hexaphenylbenzene often integrates multiple classic reactions, showcasing the power of convergent synthetic strategies. The provided protocols and data should serve as a solid foundation for designing experiments involving biaryl ether synthesis or complex polyphenyl architectures.

References

Introduction to Cyclodehydrogenation for GNR Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Cyclodehydrogenation is a key synthetic step in a "bottom-up" approach for the atomically precise fabrication of nanographenes and graphene nanoribbons (GNRs) from polyphenylene precursors [1]. This process creates extended, flat, and conjugated carbon networks by forming intramolecular C-C bonds, which is crucial for tuning the electronic properties of the resulting material for applications in organic electronics and single-molecule devices [1] [2].

A widely studied precursor for this reaction is hexaphenylbenzene. Upon thermal activation, this molecule undergoes a series of cyclization and dehydrogenation steps to form a large, planar polycyclic aromatic hydrocarbon (PAH), a fundamental unit of graphene [1]. The reaction can be considered a Scholl reaction, which is a powerful tool for the synthesis of nanographenes using various oxidants and Lewis acids [2].


Experimental Protocols

The following protocols outline the core methodology, from precursor synthesis to the final cyclodehydrogenation reaction.

Protocol 1: Surface-Assisted Cyclodehydrogenation on a Metal Substrate

This protocol describes a method for creating nanographenes with atomic precision on a solid surface, as adapted from a study published in Nature Chemistry [1].

  • Primary Materials & Equipment

    • Precursor: A suitably functionalized polyphenylene molecule.
    • Substrate: A clean single crystal of Cu(111).
    • Instrumentation: An Ultra-High Vacuum (UHV) Chamber (base pressure < 1×10⁻¹⁰ mbar) equipped with a Scanning Tunneling Microscope (STM) and facilities for sample heating.
    • Supplementary: A Knudsen cell for organic molecular beam deposition.
  • Step-by-Step Procedure

    • Substrate Preparation: Clean the Cu(111) substrate within the UHV chamber by repeated cycles of sputtering with argon ions and subsequent annealing at temperatures of approximately 500-600°C. This process removes surface contaminants and ensures a pristine, atomically flat surface.
    • Precursor Deposition: Sublime the polyphenylene precursor molecules from the Knudsen cell onto the clean Cu(111) surface held at room temperature. The surface acts as a template, often leading to the self-assembly of the precursor molecules into an ordered monolayer.
    • Thermal Annealing for Cyclodehydrogenation: Gradually anneal the sample to a temperature of ~350°C. This thermal activation provides the energy for the surface-catalyzed cyclodehydrogenation to proceed.
    • In-situ Characterization: Use STM at room temperature to characterize the resulting nanostructures. The STM provides unprecedented insight into the reaction intermediates and the final atomically precise nanographene product [1].
Protocol 2: Scholl Reaction in Solution

This protocol outlines the classical solution-phase synthesis of nanographenes, which is scalable but may offer less precise control over the final structure compared to surface-assisted methods [2].

  • Primary Materials & Equipment

    • Precursor: Hexaphenylbenzene or a derivative.
    • Oxidants/Lewis Acids: Common reagents include FeCl₃, MoCl₅, Cu(OTf)₂/AlCl₃, or Dichlorodicyanoquinone (DDQ) in combination with a Brønsted or Lewis acid [2].
    • Solvents: Anhydrous dichloromethane (DCM) or chloroform.
    • Equipment: Standard Schlenk line setup for handling air-sensitive materials, round-bottom flasks, and an inert gas supply (Nitrogen or Argon).
  • Step-by-Step Procedure

    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the precursor (e.g., 0.1 mmol) in anhydrous solvent (e.g., 50 mL).
    • Addition of Oxidant: Cool the solution to 0°C (ice bath). Slowly add the oxidant (e.g., 2.0-5.0 equivalents of FeCl₃) in one portion with vigorous stirring.
    • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
    • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM).
    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography or recrystallization.

Data Presentation and Analysis

The tables below summarize key quantitative data for reaction conditions and characterization parameters relevant to these protocols.

Table 1: Comparison of Cyclodehydrogenation Reaction Conditions

Parameter Surface-Assisted Protocol [1] Scholl Reaction in Solution [2]
Reaction Medium Ultra-High Vacuum (UHV) on Cu(111) surface Liquid phase (e.g., DCM, CHCl₃)
Catalyst/Oxidant Metallic Cu(111) surface FeCl₃, MoCl₅, DDQ/Acid
Typical Temperature ~350°C 0°C to Room Temperature up to Reflux
Key Advantage Atomic precision, direct imaging with STM Scalability, well-established synthetic chemistry
Key Limitation Requires UHV, low yield Less structural control, possible side reactions

Table 2: Characterization Techniques for Synthesized Nanographenes

Technique Key Information Obtained Application Notes
Scanning Tunneling Microscopy (STM) Atomic-scale topography and electronic structure; direct visualization of reaction intermediates and products [1]. Primarily for surface-synthesized materials. Requires conductive substrates and UHV conditions.
Raman Spectroscopy Degree of graphitization, defect density (D and G bands), and edge structure of the nanographene [3]. A standard, non-destructive technique for characterizing carbon materials.
Fourier-Transform Infrared (FTIR) Identification of functional groups and confirmation of the loss of C-H bonds after dehydrogenation [3]. Useful for tracking the progress of the dehydrogenation reaction.
UV-Vis Spectrophotometry Investigation of optical properties and electronic transitions within the π-conjugated system [3]. Provides information on the bandgap of the synthesized material.

Experimental Workflow and Reaction Pathway

The following diagrams, generated with Graphviz, illustrate the logical workflow of the surface-assisted protocol and the general reaction pathway.

G cluster_main Surface-Assisted Cyclodehydrogenation Workflow Start Start SubstratePrep Substrate Preparation (Sputter & Anneal Cu(111)) Start->SubstratePrep PrecursorDepo Precursor Deposition (Molecular Beam Epitaxy) SubstratePrep->PrecursorDepo SelfAssembly Molecular Self-Assembly on Surface PrecursorDepo->SelfAssembly ThermalAnnealing Thermal Annealing (~350°C in UHV) SelfAssembly->ThermalAnnealing STM_Char STM Characterization (Atomic Resolution) ThermalAnnealing->STM_Char End End STM_Char->End

G PolyphenylenePre Polyphenylene Precursor Intermediate1 Partially Cyclized Intermediate PolyphenylenePre->Intermediate1 Thermal Activation Step 1 Intermediate2 Fully Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Coupling PlanarNG Planar Nanographene Product Intermediate2->PlanarNG Dehydrogenation (Aromatization)


Key Considerations for Researchers

  • Mechanism Insight: The surface-assisted route has shown that the cyclodehydrogenation does not occur in a single step but proceeds via several intermediate steps, which can be stabilized and studied on the surface [1].
  • Oxidant Selection: For solution-phase Scholl reactions, the choice of oxidant is critical. FeCl₃ is common but can be moisture-sensitive. DDQ with an acid is a strong alternative for challenging cyclizations. The merits and demerits of each system should be evaluated [2].
  • Material Characterization: A combination of techniques is essential. While STM provides direct structural proof, spectroscopic methods like Raman and FTIR are indispensable for bulk characterization and quality control [3].

References

Methods for Pore Size Control in Phenolic Resin-Derived Carbons

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes two effective methods found in the literature for controlling the pore structure of carbon materials derived from phenol-formaldehyde resins [1] [2].

Method Key Controlling Agent/Technique Achievable Pore Size Range Key Findings
Chemical Complexation [1] H3BO3 (Boric Acid) 15 nm to 2754 nm Boric acid complexes with diols (e.g., ethylene glycol), modifying phase separation. Pore size increases directly with H3BO3 content.
Post-Synthesis Activation [2] Gas Activation (H2, CO2, O2, H2O) 0.30 nm to 0.50 nm Different activation agents and temperatures selectively etch carbon, enlarging initial pore size in a controlled manner.

Experimental Workflow for Pore Size Control

The diagram below outlines a general workflow for preparing porous carbon with controlled pore size, based on the polymerization-induced phase separation (PIPS) method described in the search results [1].

CarbonSynthesisWorkflow cluster_levers Key Control Levers start Start: Precursor Preparation mix Mixing start->mix cure Curing & Polymerization mix->cure PF Resin, EG, H3BO3 pyrolyze Pyrolysis (Carbonization) cure->pyrolyze Cured Polymer Body optional Optional: Post-Synthesis Activation pyrolyze->optional characterize Characterization pyrolyze->characterize No optional->characterize Yes end Final Porous Carbon characterize->end lever1 H3BO3 Concentration lever2 Curing Parameters (Time, Temp) lever3 Activation Agent & Conditions

FAQs and Troubleshooting Guide

Here are some common questions and issues that might arise during experiments, based on the general principles of pore size control.

Q1: How can I selectively produce macroporous carbon for applications like ceramic preforms?

  • A: The chemical complexation method using H3BO3 is highly effective. To achieve macropores (>50 nm), use a higher mass content of H3BO3 (e.g., 3.5-5 wt%) in your phenol formaldehyde resin and ethylene glycol mixture. This slows polymerization and leads to a larger phase-separated structure, resulting in larger pores after pyrolysis [1].

Q2: My carbon material has a poorly developed pore structure after pyrolysis. What can I do?

  • A: You can employ a post-synthesis activation step. Heat-treat your carbon material in the presence of a mild oxidizing agent (such as CO2, steam, or even H2 at temperatures around 700-800 °C). This process etches the carbon walls, further developing and enlarging the pores in a controlled manner [2].

Q3: How can I accurately characterize the complex pore structure of my activated carbon?

  • A: Standard BET surface area analysis is a good start, but for a detailed understanding of pore size distribution, especially in micropores, more advanced methods are recommended. The search results highlight the utility of Quenched Solid Density Functional Theory (QSDFT) and numerical clustering-based adsorption analysis (LBET), which account for surface heterogeneity and provide more reliable data on pore size and shape [3] [4].

How to Proceed Without Specific "Hexaphenol" Data

Since the search results did not contain specific information on "this compound" carbon, I suggest you:

  • Verify the precursor name and composition in your intended protocols. "this compound" may refer to a specific compound or a proprietary resin blend.
  • Consult specialized databases like chemical supplier catalogs or patents for more precise information.
  • Use the general methodologies outlined here as a starting point for experimental design, as the principles of pore size control are often transferable between similar carbon precursors.

References

Fundamental Concepts of Phenol-Formaldehyde Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Phenol-formaldehyde (PF) resins are created through a polycondensation reaction. Understanding the two main synthetic pathways is crucial for troubleshooting.

Feature Novolac Resins Resol Resins
Reaction Conditions Acidic catalyst [1] Basic catalyst (e.g., 1% sodium hydroxide) [1]
Formaldehyde:Phenol Ratio Sub-stoichiometric (0.75-0.85:1) [1] Super-stoichiometric (typically >1:1) [1]
Prepolymer Structure Linear, thermoplastic oligomer [1] Branched, containing reactive hydroxymethyl groups [1]
Curing Mechanism Requires a cross-linking agent (e.g., Hexamethylenetetramine, "hexa") [1] Self-curing upon heating; forms a 3D network [1]

The following diagram illustrates these two pathways and their outcomes:

G Start Phenol + Formaldehyde Novolac Novolac Prepolymer (Linear, Thermoplastic) Start->Novolac Acidic Catalyst F:P Ratio < 1 Resol Resol Prepolymer (Branched, Thermosetting) Start->Resol Basic Catalyst F:P Ratio > 1 Cured_Resin Cross-linked Phenolic Resin Novolac->Cured_Resin Heat + Hexa Resol->Cured_Resin Heat Alone

Troubleshooting Common Resin Issues

This section addresses specific problems you might encounter during resin synthesis and use.

Problem Possible Causes Solutions & Tips
Incomplete Curing / Low Reactivity Novolac: Insufficient "hexa" [1]. Resol: Low F:P ratio; incorrect pH [1]. Ensure formaldehyde-to-phenol stoichiometry is correct for resin type. Verify catalyst type/amount. For novolacs, use ~10% "hexa" by weight [1].
Gelation in Reactor Resol: Over-advancement of reaction; F:P ratio too high [1]. Control reaction temperature. For resols, stop reaction early via dehydration ("one-stage process") [1].
Short Pot Life Resol: Storage temperature too high; high hydroxymethyl content [1]. Store resols at lower temperatures. Use reagent imbalance (novolac route) for better control [1].
Precipitation / Haze Novolac: Solvent choice; low molecular weight fraction [1]. Use appropriate solvents (alcohol, acetone) [1]. Filter prepolymer before use.
Poor Adhesion Substrate contamination; insufficient curing; resin formulation [1]. Ensure substrate is clean and dry. Apply correct cure cycle (temp/time). Use hybrid resins (e.g., with epoxies) for metals [1].

Cross-linking & Analysis Protocol

Beyond resin synthesis, formaldehyde cross-linking is critical in biochemical analyses like Chromatin Immunoprecipitation (ChIP). Here is a standard protocol:

Title: Formaldehyde Cross-linking of Cells for Chromatin Analysis

Background: This protocol stabilizes protein-DNA interactions in living cells using formaldehyde, allowing for their subsequent analysis [2] [3] [4].

Materials & Reagents:

  • Cells in culture (e.g., 1x10⁷ cells per sample)
  • Ice-cold Phosphate Buffered Saline (PBS)
  • 37% Formaldehyde (handle in a fume hood)
  • 2.5 M Glycine (to quench)
  • Cell scrapers (for adherent cells)
  • Nuclear Extraction Buffers and Sonication Buffer [4]

Methodology:

  • Wash & Cross-link: Wash cells with ice-cold PBS. Add formaldehyde directly to the culture to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling [3] [4].
  • Quench: Add glycine to a final concentration of 125-250 mM to quench the cross-linking reaction. Incubate for 5 minutes at room temperature [4] [5].
  • Wash & Harvest: Wash cells twice with ice-cold PBS. For adherent cells, scrape them into fresh PBS. Pellet cells by centrifugation [4].
  • Isolate Nuclei & Sonicate: Resuspend the cell pellet in nuclear extraction buffers to remove cytoplasmic components. Pellet the nuclei and resuspend in sonication buffer. Sonicate the chromatin to shear DNA to fragments of 200-700 bp for non-histone targets [4].
  • Proceed to Analysis: The cross-linked, sonicated chromatin is now ready for immunoprecipitation and DNA purification in a ChIP assay [4].

Frequently Asked Questions (FAQs)

Q1: What is the role of "hexa" (hexamethylenetetramine) in novolac resins? A1: "Hexa" serves as a formaldehyde donor during the high-temperature curing of novolac resins. It decomposes to provide the methylene bridges necessary to cross-link the thermoplastic novolac prepolymer into a rigid, thermoset network [1].

Q2: Why is the formaldehyde-to-phenol ratio so critical? A2: The ratio directly determines the molecular structure of the prepolymer. A deficiency of formaldehyde (F:P < 1) under acidic conditions produces linear novolacs. An excess of formaldehyde (F:P > 1) under basic conditions produces branched resols with self-curing capability [1].

Q3: Can I use phenol-formaldehyde resins to bond metals? A3: Standard PF resins bond well to wood, rubber, and leather. For improved adhesion to metals, hybrid resins—such as phenolics modified with epoxies, poly(vinyl acetal), or nitrile rubber—are recommended [1].

Q4: Why might a protein-DNA interaction not be detected in a ChIP assay, even if it occurs in living cells? A4: Formaldehyde cross-linking has a temporal threshold. If a protein binds to DNA too transiently (with a residence time of less than a few seconds), it may dissociate before the cross-link forms, leading to a false negative in the assay [6].

References

improving mesoporous carbon drug loading capacity

Author: Smolecule Technical Support Team. Date: February 2026

Strategies to Enhance Drug Loading Capacity

The overall strategy for enhancing drug loading involves selecting the right carbon carrier, chemically functionalizing its surface, and employing effective loading protocols. The following diagram illustrates the decision-making workflow for selecting and optimizing these strategies.

loading_optimization start Goal: Improve MCN Drug Loading carrier Select Carrier Type start->carrier functionalize Functionalize Surface start->functionalize method Choose Loading Method start->method hmc Hollow Mesoporous Carbon (HMC) carrier->hmc  Higher Loading Goal mcn Standard Mesoporous Carbon (MCN) carrier->mcn Standard Application carboxyl Carboxylation (-COOH) functionalize->carboxyl  For Hydrophilic Drugs & H-Bonding peg PEGylation functionalize->peg For Biocompatibility & Dispersion solvent_evap Solvent Evaporation method->solvent_evap For High EE% & Stability simple_mix Simple Mixing/Incubation method->simple_mix For Simplicity & Speed result High Loading Capacity & Stable Formulation hmc->result carboxyl->result solvent_evap->result

Quantitative Comparison of Optimization Strategies

The table below summarizes the quantitative impact of different strategies, providing a clear comparison to guide experimental design.

Strategy Key Parameter Changed Reported Outcome Mechanism / Notes
Carrier Morphology [1] [2] Use of Hollow Mesoporous Carbon (HMC) vs. standard MCN ~43% loading efficiency for both Indomethacin and Celecoxib (HMC) Larger internal void volume in HMC provides more space for drug accommodation.
Surface Functionalization [3] Carboxylation (introduction of -COOH groups) EE%: 84% → 99%; LC%: 41% → 49% (for Bicalutamide) Enhanced hydrogen bonding and π-π stacking between drug and functionalized carrier.
Surface Functionalization [4] PEGylation of oxidized MCN (oMCN) High loading efficiency for Doxorubicin; excellent dispersion & stability. Improves hydrophilicity and biocompatibility; prevents aggregation in physiological conditions.
Loading Methodology [1] [2] Use of solvent evaporation method High loading efficiency; drug transformed to stable amorphous state. Confines drug within pores, inhibiting crystallization and enhancing physical stability for over 12 months.

Detailed Experimental Protocols

Protocol 1: Carboxylation of MCNs and Drug Loading

This protocol is adapted from studies that successfully loaded Bicalutamide and demonstrated significantly enhanced loading capacity after carboxylation [3].

  • Step 1: Carboxylation Functionalization

    • Disperse 100 mg of pristine MCNs in 50 mL of hydrogen peroxide (H₂O₂) solution.
    • Sonicate the mixture for 4 hours at room temperature.
    • Collect the carboxylated MCNs (MCN-COOH) by repeated cycles of centrifugation and washing with deionized water.
    • Dry the final product at 100°C.
  • Step 2: Drug Loading via Incubation

    • Disperse 10 mg of MCN-COOH in a suitable buffer (e.g., PBS) under sonication.
    • Slowly add a concentrated solution of the drug (e.g., 8 mL of 5 mg/mL Doxorubicin solution [4]) to the nanoparticle dispersion.
    • Stir the mixture at room temperature in the dark for 24 hours to allow for drug-carrier interaction.
    • Collect the drug-loaded nanoparticles (MCN-COOH/Drug) by centrifugation.
    • Wash the pellet to remove any unbound drug and lyophilize to obtain the final product.
  • Verification: Determine the Encapsulation Efficiency (EE%) and Loading Capacity (LC%) indirectly by measuring the drug concentration in the supernatant using UV-Vis spectroscopy [3].

Protocol 2: Solvent Evaporation Method for Amorphous Drug Formulation

This method is highly effective for creating stable, amorphous formulations of poorly soluble drugs like Indomethacin and Celecoxib [1] [2].

  • Step 1: Drug Incorporation
    • Dissolve the poorly water-soluble drug in a volatile organic solvent (e.g., ethanol, acetone).
    • Mix the drug solution with the mesoporous carbon carrier (e.g., MCN or HMC) and stir thoroughly to allow the solution to diffuse into the pores.
  • Step 2: Solvent Removal
    • Evaporate the solvent under reduced pressure using a rotary evaporator.
    • Further dry the sample in an oven or vacuum desiccator to ensure complete solvent removal. This process deposits the drug within the pores in an amorphous state.
  • Verification: Use Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline drug peaks, indicating successful amorphization [2].

Troubleshooting Common Issues

Problem: Low Drug Loading Efficiency (LE%)

  • Cause 1: The carrier's pore volume or surface area is too small.
    • Solution: Switch to a carrier with a higher specific surface area and pore volume, such as Hollow Mesoporous Carbon (HMC) [1] [2].
  • Cause 2: Lack of specific interactions between the drug and the carbon surface.
    • Solution: Functionalize the MCN surface. Carboxylation introduces -COOH groups that can form hydrogen bonds with compatible drug molecules, significantly improving loading [3].

Problem: Poor Dispersion and Stability in Aqueous Media

  • Cause: The inherent hydrophobicity of pristine MCNs causes aggregation.
    • Solution: Perform surface functionalization. Oxidation (creating oMCN) introduces hydrophilic oxygen-containing groups. Subsequent PEGylation (e.g., with DSPE-mPEG2000) dramatically improves hydrophilicity, dispersion stability, and biocompatibility [4].

Problem: Drug Crystallization and Instability During Storage

  • Cause: The loaded drug recrystallizes on the carrier's surface or in the pores over time.
    • Solution: Use the solvent evaporation method for loading. The nanoconfinement effect of the mesopores effectively inhibits crystal growth, maintaining the drug in a high-energy, readily soluble amorphous form for long periods [1] [2].

Problem: Premature "Burst Release" of Drug

  • Cause: Weak drug-carrier interaction or drug molecules adsorbed on the external surface.
    • Solution: Ensure strong drug-carrier interactions (e.g., via π-π stacking and hydrogen bonding) by selecting appropriate functionalization [3]. Coating with a polymer like PEG can also seal the pores and act as a diffusion barrier, promoting a more sustained release profile [4].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common challenges in managing C-H bond activation temperature.

  • FAQ 1: How can I predict and lower the C–H activation temperature for a new catalyst?

    • Challenge: High activation temperatures lead to energy-intensive processes and unwanted side reactions.
    • Solution: Utilize electronic structure descriptors to guide catalyst design. Recent studies indicate that the work function (W) is a powerful predictor. The descriptor e–W shows a strong negative correlation with C–H activation energy, meaning a higher work function generally predicts a lower activation temperature [1]. This descriptor has proven effective for propane and methane activation across various transition metal catalysts [1].
  • FAQ 2: Why does my reaction mechanism or selectivity change with temperature?

    • Challenge: A catalyst that works one way at low temperature behaves differently at high temperature.
    • Solution: Recognize that reaction mechanisms can undergo dynamic transitions at a threshold temperature. For example, in propylene oxidation over Pt/CeO2, the mechanism changes at approximately 170°C [2]. Below this, reactants adsorb on metal sites, but above it, oxygen activates at the metal-support interface (Pt–O–Ce), altering the pathway and its requirements [2].
  • FAQ 3: How can I improve the stability of my catalyst against deactivation?

    • Challenge: Catalysts deactivate due to coking (carbon buildup) or sintering at high operating temperatures.
    • Solution:
      • Use Bimetallic Catalysts: Alloying active metals (like Pt) with a second metal (like Zn) can tune the electronic environment of the active site. This reduces the occupancy of antibonding states in the metal-adsorbate interaction, which can suppress overly strong binding that leads to coking [1].
      • Employ Reducible Supports: Supports like CeO2 provide lattice oxygen and create metal-support interfaces (e.g., Pt–O–Ce) that facilitate oxidation and help remove carbon deposits [2].

Key Parameters & Quantitative Data

The table below summarizes key parameters that influence C-H bond activation energy and temperature, crucial for catalyst selection and design.

Parameter / Descriptor Relationship with C-H Activation Energy/Temperature Applicable System Key Insight
Work Function (W) [1] Strong negative correlation with e–W Transition metals (Pt, Pd, Ni) & their alloys Higher work function facilitates electron transfer, promoting C-H bond cleavage. A more universal descriptor than d-band center for diverse metals.
d-Band Center (εd) [3] [1] Variable correlation; not universally predictive Transition metal surfaces Traditionally used, but its predictive capacity fails for some metals and alloys (e.g., Ni-class vs. Pt-class).
Occupancy of Antibonding State [1] Positive correlation with activation energy Transition metal sites Higher occupancy weakens metal-adsorbate bonding, decreasing activity. A fundamental electronic factor.
Metal-Support Interface [2] Creates low-temperature reaction pathway Pt/CeO2 ensemble catalysts Provides a distinct active site (e.g., Pt-O-Ce) for oxygen activation, enabling a mechanistic transition above a threshold temperature (~170°C).

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in this guide.

Theoretical Screening Using the e–W Descriptor

This protocol outlines using density functional theory (DFT) to predict C-H activation potential [3] [1].

  • Step 1: Model Construction: Build computational models of candidate catalyst surfaces, such as close-packed (111) surfaces for FCC metals or (110) for body-centered tetragonal alloys [1].
  • Step 2: Transition State Calculation: Locate the transition state geometry for the first C-H bond cleavage of your target alkane (e.g., propane). This is often the rate-determining step [1].
  • Step 3: Electronic Structure Analysis: Calculate the work function (W) of the relaxed, clean catalyst surface.
  • Step 4: Descriptor Application: Use the calculated e–W value as a descriptor. A higher value indicates a lower predicted C-H activation barrier [1].
  • Step 5: Experimental Validation: Synthesize the top-ranked catalysts and measure the C-H activation temperature experimentally to validate the prediction [1].
Investigating Temperature-Dependent Mechanistic Transitions

This protocol is for experimentally probing threshold temperatures where reaction mechanisms change, as observed in oxidation reactions [2].

  • Step 1: Catalyst Activation: Pre-treat the catalyst (e.g., Pt/CeO2) under H2 flow at a specific temperature (e.g., 300°C) to create well-defined active sites [2].
  • Step 2: Operando Spectroscopy: Under real reaction conditions, use techniques like:
    • Near-Ambient Pressure XPS (NAP-XPS): To track changes in the oxidation state of metal sites (e.g., Pt0 vs. Ptδ+) with temperature [2].
    • In situ Raman Spectroscopy: To monitor the formation and consumption of reactive oxygen species at the metal-support interface [2].
  • Step 3: Kinetic Analysis: Measure reaction rates and determine apparent activation energies at different temperature ranges. An abrupt change can signal a mechanistic shift [2].
  • Step 4: Correlation: Correlate the spectroscopic data with kinetic data to identify the threshold temperature and the nature of the new active site or mechanism [2].

Workflow Visualization

The following diagrams, created with Graphviz, illustrate core workflows for managing C-H bond activation temperature.

Catalyst Design & Screening Workflow

CatalystDesign node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light node_light node_dark node_dark start Define Catalyst Goal theory Theoretical Screening start->theory calc_model Build Catalyst Surface Model theory->calc_model calc_w Calculate Work Function (W) calc_model->calc_w descriptor Apply e⁻ᵂ Descriptor calc_w->descriptor descriptor->theory  Low e⁻ᵂ synthesis Synthesize Top Candidates descriptor->synthesis  High e⁻ᵂ experiment Experimental Validation synthesis->experiment optimize Optimize & Iterate experiment->optimize

Diagram 1: A workflow for theoretically screening and experimentally validating catalysts based on the e⁻ᵂ descriptor to achieve lower C-H activation temperatures [1].

Temperature-Dependent Mechanism Analysis

MechanismTransition cluster_operando Operando Analysis Loop node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green node_light node_light prep Prepare & Activate Catalyst (e.g., H₂) op_spectro Run Operando Spectroscopy (NAP-XPS, Raman) prep->op_spectro low_temp Low-Temperature Regime (< T_threshold) mech_A Mechanism A Reactants on Metal Sites low_temp->mech_A threshold Reach Threshold Temperature (T_threshold) low_temp->threshold op_kinetics Measure Kinetics & Activation Energy mech_A->op_kinetics high_temp High-Temperature Regime (> T_threshold) threshold->high_temp  Temperature ↑ mech_B Mechanism B O₂ Activates at Interface high_temp->mech_B mech_B->op_kinetics correlate Correlate Data to Identify T_threshold op_spectro->low_temp op_kinetics->correlate

Diagram 2: A workflow for using operando spectroscopy and kinetic analysis to identify the threshold temperature for a dynamic transition in reaction mechanism [2].

References

substrate effects Hexaphenol coupling

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Issue Overview Diagnostic Steps Solution & Protocol Adjustment

| How does the metal substrate influence precursor coupling? | Different substrates (Au vs. Cu) interact with precursor molecules with varying strength, leading to different dehalogenation and coupling temperatures. This can result in unexpected molecular structures [1]. | 1. Compare STM images from Au(111) and Cu(111) substrates. 2. Analyze the thermal activation profile of the reaction. 3. Check if the observed structures match the expected chevron-type GNRs or alternative dendritic structures [1]. | On Cu(111): Use lower annealing temperatures for dehalogenation and polymerization [1]. On Au(111): Follow the established protocol with annealing at ~525 K for dehalogenation and >700 K for cyclodehydrogenation [1]. | | Why are alternative dendritic structures forming instead of chevron-type GNRs? | When precursors are deposited directly onto a hot substrate at temperatures high enough to activate C-H bonds, the guidance from Br substituents can be overridden, leading to non-chevron structures [1]. | 1. Verify the substrate temperature during deposition. 2. Check if the temperature exceeds the C-H bond activation threshold (>700 K for TPTP on Au(111)) [1]. 3. Confirm the molecular assembly at room temperature before annealing. | Use a two-step thermal annealing process. First, deposit on a room-temperature substrate. Then, anneal in controlled steps: a low-temperature step for polymerization, followed by a high-temperature step for cyclodehydrogenation [1]. | | Does the non-brominated analog (HPB) form similar structures to the brominated precursor (TPTP)? | The Br substituents in TPTP are intended to guide specific linear polymerization. Under certain conditions, HPB can form structures similar to TPTP, indicating Br guidance is not always the dominant factor [1]. | 1. Perform a control experiment with HPB under identical conditions. 2. Use STM to compare the monolayer structures and any resulting polymers or nanostructures [1]. | If specific Br-guided coupling is critical, ensure substrate and annealing parameters are strictly controlled to prevent C-H activation from overriding the process [1]. |

Experimental Workflow for Troubleshooting

For a visual guide to diagnosing coupling issues, follow this workflow:

HexaphenolCouplingWorkflow Hexaphenol Coupling Troubleshooting Workflow Start Start: Unexpected Coupling Result Step1 Verify Substrate Type Start->Step1 Step2 Check Deposition Method Step1->Step2  Substrate is Au(111) SolB Solution: Consider switching to Cu(111) substrate. Step1->SolB  Substrate is Cu(111) Step3A Direct Deposition on Hot Substrate? Step2->Step3A  Yes Step3B Room-Temp Deposition with Post-Annealing? Step2->Step3B  No DiagA Diagnosis: C-H activation overrides Br guidance. Step3A->DiagA Step4 Review Annealing Temperature Steps Step3B->Step4 DiagB Diagnosis: Weak molecule-substrate interaction on Au(111). Step4->DiagB  Temp too low SolA Solution: Switch to two-step annealing protocol. Step4->SolA  Temp correct DiagA->SolA DiagB->SolB

This diagram outlines a logical path to diagnose the two most common issues: the use of an incorrect thermal protocol and the choice of substrate.

Key Experimental Protocols

To ensure successful chevron-type GNR formation, adhere to these core methodologies derived from the literature [1]:

  • Two-Step Thermal Annealing: Do not deposit molecules directly onto a hot substrate. Always deposit onto a substrate at room temperature. Then, perform a two-step annealing process in an ultrahigh vacuum (UHV):
    • Polymerization Step: Anneal to a moderate temperature to cleave the carbon-halogen bonds and initiate Ullmann-like coupling. For TPTP on Au(111), this is approximately 525 K.
    • Cyclodehydrogenation Step: Subsequently, anneal to a higher temperature (e.g., above 700 K for TPTP) to activate C-H bonds and form the final planar GNR structure.
  • Substrate Selection: Understand that the substrate is an active parameter.
    • Cu(111) provides stronger molecule-substrate interactions, generally leading to reaction initiation at lower temperatures and promoting GNR alignment with the crystal's directions.
    • Au(111) requires higher temperatures for the same steps but is a well-established substrate for many protocols.

References

preventing premature drug release mesoporous carbon

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges in controlling drug release from mesoporous carbon nanoparticles (MCNs).

Question & Issue Possible Cause & Solution Key References & Rationale

| Q1: My loaded drug is releasing too quickly in simulated gastric/intestinal fluid. | Cause: Inadequate pore gating or surface sealing. Solution: Functionalize the MCN surface with polymers (e.g., chitosan) or lipids that act as a physical barrier. Use stimuli-responsive "gatekeepers" like fatty acids. | [1] Gating agents physically block pores, preventing premature release. [2] Lipids and polymers solidify the formulation, enhancing stability. | | Q2: The drug crystallizes on the MCN surface during storage, reducing dissolution rate. | Cause: Drug molecules migrated from mesopores to the external surface and recrystallized. Solution: Ensure drug is loaded in amorphous form within pores. Use carboxylated MCNs (-COOH) for stronger drug-carrier interaction, improving physical stability. | [1] Carboxylation enhances hydrophilicity and interaction with drugs, stabilizing the amorphous state and preventing crystallization. | | Q3: How can I achieve a targeted release in a specific physiological environment (e.g., pH)? | Cause: Lack of an environmental trigger. Solution: Coat MCNs with pH-sensitive materials (e.g., Eudragit) or use gatekeepers that dissociate at specific pH levels. | [3] [2] Surface modification enables controlled/targeted delivery. pH-sensitive polymers remain intact in stomach (low pH) but dissolve in intestines (higher pH). |

Detailed Experimental Protocols

The following section provides actionable methodologies for the solutions mentioned above.

Protocol 1: Surface Functionalization of MCNs for Controlled Release

This protocol outlines the oxidation and polymer coating of MCNs to create a physical barrier against premature release [3] [1].

Workflow: Surface Functionalization and Gating

The diagram below illustrates the key steps for functionalizing MCNs and loading a drug.

G start Start: Pristine MCN oxidize Acid Oxidation (HNO₃/H₂SO₄) start->oxidize carboxyl_mcn Carboxylated MCN (-COOH groups) oxidize->carboxyl_mcn Improves Hydrophilicity coat Polymer Coating or Gating carboxyl_mcn->coat functional_mcn Functionalized MCN coat->functional_mcn Adds Release Barrier load Drug Loading (Solvent Evaporation) functional_mcn->load final Final Product: Stable MCN-DDS load->final Drug in Amorphous State

Procedure:

  • Oxidation: Disperse 500 mg of pristine MCNs in 40 mL of a 1:1 mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sonicate for 30 minutes, then reflux at 80°C for 4 hours with stirring [3] [1].
  • Washing: After cooling, dilute the mixture with deionized water and centrifuge. Collect the solid pellet and wash repeatedly with water until the supernatant is neutral (pH ~7.0).
  • Drying: Lyophilize the washed solid to obtain the carboxylated MCNs (MCN-COOH).
  • Coating/Gating: To create a pH-sensitive system, dissolve 100 mg of Eudragit S100 polymer in 50 mL of acetone. Add 200 mg of MCN-COOH to the solution and stir for 6 hours. Evaporate the solvent under reduced pressure and dry the resulting powder under vacuum [2].
Protocol 2: Drug Loading via Solvent Evaporation & Stability Assessment

This method ensures high drug loading within the mesopores and evaluates its physical stability.

Workflow: Drug Loading and Stability Testing

The following diagram maps the process from drug loading to stability assessment.

G a Hydrophobic Drug (e.g., Celecoxib) b Dissolve in Organic Solvent a->b c Add Functionalized MCN b->c d Mix and Stir (24 hours) c->d e Remove Solvent (Evaporation) d->e f Loaded MCN Powder e->f g Characterize: PXRD, DSC, BET f->g h Stability Study (40°C/75% RH, 1-3 mo) g->h i Check for Re-crystallization h->i j_success Stable Formulation i->j_success No j_fail Unstable Revise Formulation i->j_fail Yes

Procedure & Key Measurements:

  • Drug Loading: Dissolve 50 mg of a poorly soluble drug (e.g., Celecoxib) in 10 mL of ethanol. Add 100 mg of your functionalized MCNs to the solution. Stir the suspension for 24 hours at room temperature. Remove the solvent by rotary evaporation and dry the solid under vacuum [1].
  • Characterization (Pre-stability):
    • PXRD: Perform powder X-ray diffraction. The absence of sharp crystalline peaks in the loaded MCN confirms the drug is in an amorphous state.
    • DSC: Use differential scanning calorimetry. The lack of a melting endotherm for the drug further confirms the amorphous dispersion.
    • BET Analysis: Nitrogen sorption analysis will show a significant reduction in surface area and pore volume compared to the empty MCN, confirming successful pore loading [1].
  • Stability Study: Place the loaded MCN powder in a stability chamber at 40°C and 75% relative humidity for 1-3 months. Re-run the PXRD and DSC analyses monthly to check for the appearance of crystalline drug peaks [1].

Key Technical Considerations

  • Carrier Choice: Hollow Mesoporous Carbon (HMC) often demonstrates higher drug loading capacity (e.g., ~43% for Celecoxib) compared to solid MCN due to its larger internal void, while maintaining excellent stability [1].
  • Release Kinetics: The drug release from a well-designed MCN system often follows a sustained, first-order release model, which is desirable for preventing a sudden, premature burst release [1].

References

thermal treatment optimization Hexaphenol monolayers

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Property of a Related Material

The following data is for a fluorinated dendritic hexaphenol (DHP-L6), which may share some thermal characteristics with the materials you are researching [1].

Material Description Key Thermal Property (Glass Transition Temperature, Tg)
Dendritic this compound (DHP) Amorphous organic molecular core High Tg (specific value not provided) [1]
DHP-L6 DHP bonded with six perfluoroalkyl ether moieties High Tg maintained (specific value not provided) [1]

Suggested Experimental Workflow

Based on the lack of specific protocols, here is a generalized experimental workflow for thermal treatment optimization that you can adapt for your work with this compound monolayers.

Start Start: Define Optimization Goal P1 Pre-Treatment Characterization (Thermal, Structural, Morphological) Start->P1 P2 Design of Experiments (Temperature Ramp, Atmosphere, Time) P1->P2 P3 Apply Thermal Treatment P2->P3 P4 Post-Treatment Analysis (Compare to Baseline) P3->P4 P5 Evaluate Against Goal P4->P5 Decision Performance Optimal? P5->Decision Decision:s->P2:n No: Adjust Parameters End End: Document Protocol Decision:e->End:n Yes: Finalize Protocol

Potential FAQs and Troubleshooting Guide

Since direct data is unavailable, here are common thermal treatment challenges and general investigative steps based on the workflow above.

Issue Potential Root Cause Investigation & Resolution Steps
Poor Thermal Stability Material degradation temperature is too low. Use TGA to determine actual decomposition onset temperature and ensure all thermal treatments stay below this threshold [1].
Inconsistent Results Uncontrolled heating rate or atmospheric conditions. Calibrate furnace; use a controlled atmosphere (e.g., inert gas) to prevent oxidation; standardize ramp/cool rates.
Failure to Achieve Target Property Incorrect time-temperature profile for the desired property (e.g., crystallinity, cross-linking). Perform a series of experiments (DOE) varying time and temperature, then analyze results to find the optimal "sweet spot."

References

enhancing π-bond formation Hexaphenol

Author: Smolecule Technical Support Team. Date: February 2026

For accurate identification and ordering, here are the key specifications for Hexaphenol:

Property Description
CAS Number 1506-76-9 [1] [2]
Molecular Formula C₂₁H₁₈O₆ [1] [2]
Molecular Weight 366.36 g/mol [1] [2]
IUPAC Name 10,15-Dihydro-5H-tribenzo[a,d,g][9]annulene-2,3,7,8,12,13-hexaol [1]
Synonyms Cyclotricatechylene; Benzenehexol [1] [2]
Appearance Brown to dark brown or grey fluffy powder [1] [2]
Melting Point 287-289 °C [1] [2]

Experimental Case Study: π-Bond Formation in a this compound Analog

A highly relevant study investigates Hexaphenylbenzene (HPB, C₄₂H₃₀), a close structural analog of this compound, focusing on its thermal behavior on metal surfaces to induce π-bond formation [3]. The following workflow summarizes the key experimental steps and findings:

Start Start: Precursor Deposition RT Room Temperature Deposition on Au(111) or Cu(111) Start->RT Anneal2 High-Temp Deposition on Hot Substrate (e.g., 450 K) Start->Anneal2 Assembly Non-covalent 2D Monolayer Formation RT->Assembly Anneal1 Moderate Annealing (~440 K for Cu(111)) Assembly->Anneal1 Transition Thermally Induced Structural Transition Anneal1->Transition PiBond Increased π-Orbital Overlap Transition->PiBond Structure Alternative 1D or Dendritic Structures Anneal2->Structure

Detailed Experimental Protocol

This case study provides a methodology that can be adapted for troubleshooting experiments with similar compounds [3].

  • 1. Substrate Preparation: Use clean, crystalline substrate surfaces such as Au(111) or Cu(111) under ultrahigh vacuum (UHV) conditions. The choice of substrate is critical, as Cu(111) typically induces reactions at lower temperatures due to stronger molecule-substrate interactions [3].
  • 2. Precursor Deposition: Deposit the HPB molecules onto the substrate held at room temperature [3].
  • 3. Thermal Activation - Annealing: Anneal the sample to specific temperatures to initiate structural changes.
    • Moderate Annealing (up to 440 K): This step triggers a rearrangement of the monolayer. The driving force is the formation of stronger intermolecular π-bonds, which requires a distortion of the molecular geometry to increase orbital overlap. This occurs before any C-H bond activation [3].
    • High-Temperature Deposition/Annealing (e.g., 450 K+): If molecules are deposited directly onto a hot substrate or annealed at temperatures sufficient for C-H bond activation, different one-dimensional or dendritic structures are formed instead [3].
  • 4. Analysis: Use Scanning Tunneling Microscopy (STM) to image the resulting molecular structures. Sub-molecular resolution allows you to confirm whether the molecules have retained their propeller-like shape (indicating no C-H activation) or have undergone planarization [3].

FAQs and Troubleshooting Guide

Question Answer & Troubleshooting Tip
What is the primary driver for π-bond formation in this system? The primary driver is thermal energy from annealing, which allows molecules to overcome kinetic barriers and rearrange into structures with greater π-orbital overlap. The substrate acts as a catalyst, with Cu(111) being more reactive than Au(111) [3].
Why might my experiment not show the expected structural transition? Check your annealing temperature. The transition is temperature-dependent. If the temperature is too low, the molecules lack the energy to rearrange. If too high, you may bypass the π-bonded phase and form structures via C-H activation instead.
The halogenated version of my precursor isn't guiding the coupling as expected. Why? If the growth occurs on a substrate and at temperatures sufficient to activate C-H bonds, the reaction pathway may not be guided by the halogen substituents. Under these conditions, similar structures can be obtained from both halogenated and non-halogenated precursors [3].

References

Hexaphenol vs phloroglucinol mesoporous carbon

Author: Smolecule Technical Support Team. Date: February 2026

Documented Precursor Usage and Performance

The table below summarizes the key characteristics and reported performance of hexaphenol and phloroglucinol based on the search results.

Precursor Documented Synthesis Methods Reported Textural Properties Key Features & Applications
This compound Hard-templating method using mesoporous silica templates [1]. Information not available in the search results. Considered a "typical carbon precursor"; often used alongside phenol, resorcinol, and sucrose [1].
Phloroglucinol Soft-templating (self-assembly) with triblock copolymers like Pluronic F127 [2] [3] [4]. Surface areas up to 466 m²/g [5]; Pore sizes around 3.8 nm [5]; Pore volumes up to 0.62 cm³/g [5]. Enables formation of ordered structures (2D hexagonal, cubic) [2]; Used in thin films for potential sensors/batteries [2]; Serves as a sustainable alternative to phenol [6]; Forms homogeneous gels quickly with formaldehyde at room temperature [6].

Experimental Protocols for Phloroglucinol-Based Synthesis

While a specific protocol for this compound was not detailed, the synthesis of ordered mesoporous carbon using phloroglucinol via the soft-templating method is well-established. The following workflow outlines a generalized experimental procedure compiled from multiple studies [2] [3] [4].

G cluster_1 Composition of Precursor Solution Start Start: Prepare Precursor Solution P1 Carbon Precursor: Phloroglucinol Start->P1 P2 Cross-linker: Formaldehyde Start->P2 P3 Template: Triblock Copolymer (e.g., F127) Start->P3 P4 Solvent: Ethanol/Water Mix Start->P4 P5 Catalyst: Acid (e.g., HCl) Start->P5 Step2 Self-Assembly & Cross-linking (Form Organic-Template Composite) P1->Step2 P2->Step2 P3->Step2 P4->Step2 P5->Step2 Step3 Polymerization (e.g., Thermal treatment at ~100°C or UV Laser Irradiation) Step2->Step3 Step4 Carbonization (Pyrolysis in Inert Atmosphere at 600-900°C) Step3->Step4 Step5 Template Removal (Decomposition during Carbonization) Step4->Step5 End End: Ordered Mesoporous Carbon Step5->End

Key aspects of the synthesis include:

  • Solution Composition: A typical mixture includes phloroglucinol, formaldehyde, a triblock copolymer (e.g., Pluronic F127), ethanol, water, and a catalyst like HCl [2] [4] [6].
  • Self-Assembly: The solution is coated onto a substrate and exposed to formaldehyde vapor, initiating cross-linking and the self-assembly of the phenolic resin with the surfactant template [2].
  • Polymerization and Carbonization: The assembled structure undergoes polymerization (thermally or via UV laser [4]) followed by high-temperature carbonization in an inert atmosphere. The template decomposes during this step, creating the mesoporous network [4].

Research Implications and Selection Guidance

The absence of a direct comparison suggests your guide could fill a genuine gap in the literature. Here is some context to guide your analysis:

  • Precursor Characteristics: The molecular structure difference is fundamental. Phloroglucinol (1,3,5-trihydroxybenzene) is a smaller, symmetrical molecule with three hydroxyl groups, which facilitates rapid cross-linking and strong hydrogen bonding with soft templates [6]. This compound is a much larger, polyphenolic molecule. Its size and structure might lead to different packing efficiencies and pore structures during synthesis [1].
  • Synthesis Philosophy: The two precursors are often associated with different synthetic routes. Phloroglucinol is prominently featured in the more modern, efficient soft-templating approach [2] [4], whereas this compound is listed among precursors used in the traditional, multi-step hard-templating method [1].
  • Performance Focus: For applications requiring highly ordered mesopores and well-defined thin films (e.g., sensors, advanced electrodes), phloroglucinol appears to be the preferred choice based on current literature [2] [4]. The performance of this compound-derived carbons for such specific applications is less documented.

How to Proceed with Your Comparison Guide

Given the limited direct data, you might consider the following approaches to create a valuable resource:

  • Acknowledge the Gap: Clearly state that while both are recognized precursors, a head-to-head experimental comparison under identical conditions is not publicly available.
  • Contrast by Association: Compare the soft-templating route (using phloroglucinol data) with the hard-templating route (using data from other common precursors like sucrose or resorcinol), noting that this compound falls into the latter category.
  • Conduct Original Research: If resources allow, the most authoritative guide would be based on your own experimental work, synthesizing and testing mesoporous carbons from both precursors using the same methodology to compare surface area, pore size, morphology, and application performance.

References

Hexaphenol HPB vs TPTP precursor coupling

Author: Smolecule Technical Support Team. Date: February 2026

HPB vs. TPTP: A Comparative Guide

The table below summarizes the key differences and similarities between HPB and TPTP in on-surface synthesis.

Feature Hexaphenylbenzene (HPB), C₄₂H₃₀ [1] [2] 6,11-dibromo-1,2,3,4-tetraphenyltriphenylene (TPTP), C₄₂Br₂H₂₆ [1] [2]
Molecular Structure Non-brominated analog of TPTP [1] [2] Brominated precursor; prototypical for chevron-type GNR synthesis [1] [2]
Room Temperature Deposition Forms non-covalent 2D monolayers on Au(111) and Cu(111) [2] Information not specified in search results
Effect of Moderate Annealing (~440 K) Thermally induced structural transition in monolayers on Cu(111), driven by intermolecular π-bond formation [2] Bromine atoms typically guide Ullmann-type coupling upon cleavage (C-Br activation at ~525 K on Au(111)) [2]
Coupling on Hot Substrate (e.g., ~450 K, C-H activation) Forms similar one-dimensional (1D), dendritic-like structures [1] [2] Forms similar one-dimensional (1D), dendritic-like structures; dibrominated positions do not guide the coupling under these conditions [1] [2]
Primary Guiding Mechanism Non-covalent interactions and π-bond formation [2] Halogen-guided polymerization under standard protocols [2]
Key Finding Under C-H bond activation conditions, the coupling pathway is not predetermined by the presence or absence of bromine, leading to similar nanostructures from both precursors [1] [2] Under C-H bond activation conditions, the coupling pathway is not predetermined by bromine, leading to similar nanostructures from both precursors [1] [2]

Experimental Protocols

  • Substrate Preparation: Single-crystal Au(111) and Cu(111) surfaces are cleaned under UHV conditions using standard cycles of sputtering and annealing to achieve an atomically clean surface [2].
  • Precursor Deposition:
    • For self-assembly studies: HPB and TPTP molecules are evaporated onto the substrate held at room temperature [2].
    • For high-temperature coupling: Molecules are deposited directly onto a hot substrate (e.g., 450 K for Cu(111)), a temperature sufficient to initiate C-H bond activation [2].
  • Thermal Treatment (Annealing): For room-temperature deposits, the monolayer is post-annealed to specific temperatures (e.g., 440 K for HPB on Cu(111)) to study structural transitions or to higher temperatures to initiate polymerization and cyclodehydrogenation [2].
  • Data Acquisition and Analysis: STM is used to image the resulting molecular arrangements and nanostructures after deposition and after each annealing step. The images are analyzed to determine molecular packing, structural phases, and the morphology of the synthesized nanostructures [2].

Scientific Interpretation and Workflow

A key finding is that the substrate and annealing conditions can override the designed coupling guidance of bromine functional groups [2]. The following diagram illustrates the experimental workflow and decision points that lead to different nanostructures.

G Start Precursor Molecules Substrate Substrate Choice Start->Substrate Condition Synthesis Condition Substrate->Condition RT Deposit at Room Temperature Condition->RT Hot Deposit on Hot Substrate (~450 K) Condition->Hot Anneal Post-annealing (~440 K) RT->Anneal e.g., on Cu(111) Struct1 Non-covalent 2D Monolayer (Self-assembly) RT->Struct1 Initial state Struct3 1D Dendritic Structures (Non-halogen-guided) Hot->Struct3 C-H bond activation Struct2 Reorganized 2D Monolayer (Driven by π-bonding) Anneal->Struct2

This research demonstrates that the substrate and thermal energy input are critical factors [2].

  • On a hot substrate, where C-H bond activation occurs directly, the inherent reactivity of the carbon framework dominates. The system bypasses the lower-energy, halogen-guided pathway, leading to similar 1D structures from both HPB and TPTP [1] [2].
  • This indicates that under these specific conditions, the dibrominated positions of TPTP do not steer the coupling reaction, challenging the conventional wisdom of using halogens exclusively for guidance [1] [2].

Practical Implications and Further Research

For researchers, these findings highlight that:

  • Precursor design is crucial but not the sole determining factor for final structure.
  • Fine-tuning process parameters like substrate temperature is essential for achieving desired nanostructures.
  • Alternative strategies, such as diffusion-controlled synthesis [3], may offer more precise pathways to complex heterojunctions.

References

comparison phenol resorcinol phloroglucinol Hexaphenol precursors

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Biological Activity

The table below summarizes the core differences and shared characteristics of these three phenols.

Property/Aspect Phenol Resorcinol (m-dihydroxybenzene) Phloroglucinol (1,3,5-trihydroxybenzene)
Basic Structure Monophenol Dihydroxybenzene (meta) Trihydroxybenzene (1,3,5-symmetric)
Key Biological Activities Used in chemical synthesis; base for resins [1] Model compound in environmental studies; trihalomethane precursor [2] Neurotrophic effects; promotes neuronal survival/differentiation; antioxidant via Nrf2 pathway [3]
Reactivity with Ozone (O₃) Not specified in search results Stoichiometry: 2 mol O₃ / mol resorcinol [2] Stoichiometry: 1.5 mol O₃ / mol phloroglucinol [2]
Reactivity with Bromine (Br₂) Can be determined titrimetrically [4] Can be determined titrimetrically [4] Can be determined titrimetrically [4]
Applications Synthesis of phenolic resins (e.g., with resorcinol and formaldehyde) [1] Synthesis of adhesives and resins; model compound in water treatment studies [1] [2] Naturally occurring; therapeutic potential for neurodegenerative diseases; building block for other compounds [3] [5]

Experimental Insights and Protocols

The following experimental data highlights how these compounds behave in specific contexts.

Reaction with Ozone

A study on ozonation in an agitated tank reactor determined the stoichiometry and kinetics [2]:

  • Stoichiometry: The main reaction consumes 2 moles of ozone per mole of resorcinol and 1.5 moles of ozone per mole of phloroglucinol [2].
  • Kinetic Regime: The ozone-phenol reactions are "fast" and occur near the gas-liquid interface, according to film theory analysis [2].
Titrimetric Determination via Bromination

A titrimetric method with an amplification procedure can determine microgram quantities of phenol, resorcinol, and phloroglucinol [4]:

  • Reaction: The phenols react with an excess of bromine to form bromosubstituted aryl hypobromites.
  • Removal of Excess Reagent: Excess bromine is removed with formic acid.
  • Iodine Liberation: The hypobromites are treated with iodide, liberating an equivalent amount of iodine.
  • Amplification and Measurement: The iodine is extracted into chloroform, reduced to iodide, and determined by the Leipert procedure, which provides a 6-fold amplification. The coefficient of variation is ≤0.4% for amounts greater than 100 μg [4].
Neurotrophic Activity Assessment

For phloroglucinol derivatives and other polyphenols, key bioactivity is assessed through in vitro models of neuronal growth and survival [3]:

  • Cell Models: PC12 neuronal-like cells, primary cultured neurons (e.g., hippocampal, motoneurons), and neural stem/progenitor cells (NSC/NPCs).
  • Assayed Effects:
    • Neuronal Survival: Enhanced survival under stressful conditions like serum deprivation.
    • Neurite Outgrowth: Promotion of neurite extension, a hallmark of neuronal differentiation.
  • Pathway Analysis: Investigation of involved signaling pathways, such as ERK and PI3K/Akt, and expression of neurotrophic factors like BDNF [3].

Signaling Pathways for Phloroglucinol Derivatives

The neurotrophic effects of compounds like phloroglucinol involve complex signaling pathways within neurons. The diagram below outlines the key mechanisms described in the literature [3].

G Polyphenol Polyphenol Compound (e.g., Phloroglucinol derivative) TrkReceptor Trk Receptor Polyphenol->TrkReceptor MAPK MAPK/ERK Pathway Polyphenol->MAPK PI3K PI3K/Akt Pathway Polyphenol->PI3K Nrf2 Nrf2 Pathway Polyphenol->Nrf2 NeurotrophicFactors ↑ Neurotrophic Factors (BDNF, NGF) Polyphenol->NeurotrophicFactors TrkReceptor->MAPK TrkReceptor->PI3K CREB CREB Phosphorylation MAPK->CREB Survival Neuronal Survival PI3K->Survival Antioxidants ↑ Antioxidant Enzymes (Heme Oxygenase-1) Nrf2->Antioxidants GeneExp Gene Expression CREB->GeneExp GeneExp->Survival Differentiation Neuronal Differentiation GeneExp->Differentiation NeurotrophicFactors->TrkReceptor NeurotrophicFactors->Survival Outgrowth Neurite Outgrowth NeurotrophicFactors->Outgrowth Antioxidants->Survival

Key Comparative Takeaways

  • Structural Hierarchy: The number of hydroxyl groups creates a reactivity and functionality gradient. Phloroglucinol's symmetrical 1,3,5-trihydroxy structure makes it a particularly versatile and active compound compared to its simpler relatives [3] [5].
  • Distinct Application Realms: While phenol and resorcinol are prominent in industrial polymer chemistry [1], phloroglucinol and its derivatives are more significant in biological and medicinal contexts, showing promising neurotrophic and antioxidant activities [3].
  • Data Gaps for Precursor Role: A direct, experimental comparison of their efficiency and pathways in the synthesis of hexaphenol is not available in the searched literature. This is a critical area for further investigation.

References

mesoporous carbon vs silica MCM-41 drug delivery

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Characteristics and Experimental Data

Synthesis and Structure
  • Mesoporous Carbon: Typically synthesized via hard templating. A silica template (like Aerosil 380) is impregnated with a carbon source (e.g., sucrose), followed by carbonization and subsequent template removal with chemicals like NaOH or HF [1]. This often results in a disordered mesoporous structure with a turbostratic carbon framework [1].
  • Mesoporous Silica MCM-41: Synthesized via a sol-gel process using a surfactant (e.g., CTAB) as a structure-directing agent [2] [3]. Tetraethyl orthosilicate (TEOS) is a common silica source. The process yields an ordered hexagonal pore arrangement with highly uniform pore sizes [3].
Experimental Performance in Drug Delivery

The performance of these materials is often evaluated based on their drug loading capacity and release profiles.

Material Model Drug / Compound Key Experimental Data Reference
Mesoporous Carbon Crystal Violet (CV) dye (model compound) Adsorption capacity: Optimized material achieved 223.5 mg/g [1]. [1]
Mesoporous Silica MCM-41 Ibuprofen First demonstration (2001): Loaded 30% by weight of ibuprofen [3]. [3]
Fenofibrate Clinical study: In a human trial, MSNs increased bioavailability by 54% compared to a commercial product [3]. [3]
15 different poorly soluble drugs (e.g., Ketoprofen, Docetaxel) Solubility enhancement: Improved drug solubility by 10 to 2000-fold compared to crystalline forms [4]. [4]
Biocompatibility and Functionalization
  • Biocompatibility: Silica nanoparticles, including MCM-41, are classified as "Generally Recognized as Safe" (GRAS) by the FDA and have been approved for human clinical imaging studies [5] [6] [3]. Their degradation in the body is well-studied [2]. The biocompatibility of synthetic mesoporous carbons is less established and remains a key area of ongoing research [1].
  • Surface Functionalization: MCM-41's surface silanol groups allow for easy modification with various functional groups (e.g., amino, carboxyl) or "gatekeepers" that enable stimuli-responsive drug release (triggered by pH, enzymes, or light) [5] [6] [3]. While mesoporous carbon can be functionalized, the process is generally less straightforward than for silica [1].

Experimental Workflow Overview

The diagram below outlines the general workflow for developing and evaluating a drug delivery system using these materials.

Start Start: Material Selection Step1 Synthesis Start->Step1 Step2 Material Characterization Step1->Step2 Hard Template (Silica) Step1->Step2 Sol-Gel (CTAB) Step3 Functionalization Step2->Step3 Surface Modification Step4 Drug Loading Step3->Step4 Incubation & Adsorption Step5 In Vitro Testing Step4->Step5 Release Kinetics & Cell Studies Step6 In Vivo Testing Step5->Step6 Bioavailability & Efficacy

How to Choose for Your Research

Your choice between these materials depends heavily on your specific research goals:

  • Choose Mesoporous Silica MCM-41 if:

    • Your priority is precise control over drug release (e.g., for targeted or stimuli-responsive therapy).
    • You need a material with a well-established safety profile and a clearer path toward clinical translation.
    • Your drug molecule benefits from electrostatic interaction with a negatively charged surface [5] [6].
  • Consider Mesoporous Carbon if:

    • You are working on applications where high adsorption capacity for specific molecules is the primary goal.
    • You require a material with high thermal or mechanical stability in non-biological environments.
    • Your research is exploratory, focusing on novel adsorbent materials.

References

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XLogP3

3.6

Wikipedia

Hexaphenol

Dates

Last modified: 08-15-2023

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